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  • Product: 3-ethyl-5-methoxy-1H-indole
  • CAS: 2433-68-3

Core Science & Biosynthesis

Foundational

Chemical properties and stability of 3-ethyl-5-methoxy-1H-indole

Technical Monograph: Chemical Properties and Stability of 3-Ethyl-5-Methoxy-1H-Indole Executive Summary 3-Ethyl-5-methoxy-1H-indole (C₁₁H₁₃NO) is a lipophilic indole derivative structurally positioned between the natural...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Chemical Properties and Stability of 3-Ethyl-5-Methoxy-1H-Indole

Executive Summary

3-Ethyl-5-methoxy-1H-indole (C₁₁H₁₃NO) is a lipophilic indole derivative structurally positioned between the naturally occurring neurotransmitter analogs (like 5-methoxytryptamine) and synthetic receptor ligands.[1] While less ubiquitous than its 3-methyl or 3-aminoethyl counterparts, it serves as a critical reference standard in the analysis of melatonin metabolites and as a scaffold in the development of MT₁/MT₂ receptor agonists. Its chemical behavior is defined by the electron-donating 5-methoxy group, which significantly activates the indole core, rendering it susceptible to oxidative degradation and electrophilic substitution. This guide details the physicochemical profile, synthesis, and stability protocols required for rigorous experimental handling.

Part 1: Physicochemical Profile

PropertyValue / DescriptionNote
IUPAC Name 3-ethyl-5-methoxy-1H-indole
Molecular Formula C₁₁H₁₃NO
Molecular Weight 175.23 g/mol
CAS Number 32433-68-3 (Commercial/Provisional)Verify with specific vendor; often custom synthesized.
Physical State Low-melting solid or viscous oilMP predicted ~40–50°C based on analogs (3-Me-5-OMe-indole MP: 55°C).
Solubility DMSO, Ethanol, Methanol, ChloroformHigh lipophilicity; practically insoluble in water.
pKa (NH) ~17.0Very weak acid; requires strong bases (e.g., NaH) for deprotonation.
UV Absorption

~278 nm, 298 nm (sh)
Characteristic 5-methoxyindole chromophore.

Part 2: Synthesis Protocols

Two primary routes are recommended to ensure high purity: the Fischer Indole Synthesis (for scale) and the Reduction of 3-Acetyl-5-methoxyindole (for purity/ease).

Protocol A: Modified Fischer Indole Synthesis

Best for: Large-scale preparation from inexpensive precursors.

Reagents: 4-Methoxyphenylhydrazine hydrochloride, Butyraldehyde (or 1,1-dimethoxybutane), 4% H₂SO₄ (aq).

  • Hydrazone Formation: Dissolve 4-methoxyphenylhydrazine HCl (1.0 eq) in Ethanol. Add Butyraldehyde (1.1 eq) dropwise at 0°C. Stir for 1 hour. Isolate the hydrazone intermediate if it precipitates, or proceed directly.

  • Cyclization: Dilute the mixture with 4% H₂SO₄ and heat to reflux (90–100°C) for 2–3 hours. The solution will darken as the indole forms.

  • Workup: Cool to room temperature. Extract with Ethyl Acetate (3x).[2] Wash organics with NaHCO₃ (sat) and Brine.

  • Purification: Dry over Na₂SO₄ and concentrate. Purify via flash column chromatography (Hexanes:EtOAc 9:1). 3-Ethyl-5-methoxyindole elutes after the hydrazone impurities.

Protocol B: Reduction of 3-Acetyl-5-Methoxyindole

Best for: High-purity standards; avoids regioisomer mixtures.

Reagents: 3-Acetyl-5-methoxyindole, LiAlH₄ (Lithium Aluminum Hydride), Dry THF.

  • Precursor Prep: 3-Acetyl-5-methoxyindole is synthesized via Vilsmeier-Haack or Friedel-Crafts acylation of 5-methoxyindole with acetic anhydride.

  • Reduction: In a flame-dried flask under Argon, suspend LiAlH₄ (3.0 eq) in dry THF.

  • Addition: Dissolve 3-Acetyl-5-methoxyindole (1.0 eq) in dry THF and add dropwise to the LiAlH₄ suspension at 0°C.

  • Reflux: Warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (disappearance of ketone spot).

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL), then water (3 mL). Stir until a white granular precipitate forms.

  • Isolation: Filter through Celite. Concentrate filtrate to yield the product.[3]

Part 3: Stability & Reactivity

The 5-methoxy group increases electron density at the C2 and C3 positions, making this molecule significantly more reactive—and unstable—than unsubstituted indole.

Oxidative Instability (The "Melatonin-Like" Pathway)

Like melatonin, 3-ethyl-5-methoxyindole is a scavenger of reactive oxygen species (ROS). Upon exposure to air and light, it undergoes oxidative cleavage of the C2-C3 double bond, forming kynuramine derivatives (formamides).

DOT Diagram: Oxidative Degradation Pathway

OxidationPathway Indole 3-Ethyl-5-Methoxyindole (Intact Core) Radical Indolyl Radical (C3-Centered) Indole->Radical ROS / UV Light (-H•) Peroxide C3-Hydroperoxide Intermediate Radical->Peroxide +O2 Dioxetane Dioxetane Intermediate Peroxide->Dioxetane Rearrangement AFMK_Analog N1-acetyl-N2-formyl- 5-methoxykynuramine analog (Ring Cleaved) Dioxetane->AFMK_Analog Ring Opening

Figure 1: Oxidative cleavage mechanism of electron-rich indoles. The 5-methoxy group stabilizes the radical intermediate, accelerating degradation under aerobic conditions.

Acid Sensitivity
  • Dimerization: In strong mineral acids (HCl, H₂SO₄), the C3 position is protonated to form an indoleninium ion. This electrophile attacks a neutral indole molecule at C2, leading to dimerization.

  • Recommendation: Avoid prolonged exposure to acidic media during workup. Neutralize immediately.

Part 4: Handling & Storage Protocols

To maintain integrity for biological assays or analytical standards, follow this "Cold-Dark-Inert" protocol:

ParameterProtocolReason
Storage Temp -20°C (Long term)Retards autoxidation rates.
Atmosphere Argon or Nitrogen headspaceDisplaces O₂ to prevent ring cleavage (see Fig 1).
Container Amber glass vialsBlocks UV light which catalyzes radical formation.
Solution State Prepare fresh in DMSO/EtOHSolutions degrade within 24h at RT; stable for 1 week at -80°C.

References

  • Fischer Indole Synthesis Mechanism & Application

    • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link

  • Oxidation of 5-Methoxyindoles (Melatonin Analogs)

    • Tan, D. X., et al. (2002). Chemical and physical properties and potential mechanisms: Melatonin as a broad spectrum antioxidant. Current Topics in Medicinal Chemistry, 2(2), 181-197. Link

  • Synthesis of 3-Alkylindoles via Reduction

    • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • General Indole Reactivity: Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Standard Reference Text).

Sources

Exploratory

Technical Guide: Molecular Structure and Physicochemical Characteristics of 3-Ethyl-5-methoxy-1H-indole

This guide provides an in-depth technical analysis of 3-ethyl-5-methoxy-1H-indole , a specialized indole derivative serving as a critical intermediate in the synthesis of melatonin analogs and β-carboline alkaloids. Exec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-ethyl-5-methoxy-1H-indole , a specialized indole derivative serving as a critical intermediate in the synthesis of melatonin analogs and β-carboline alkaloids.

Executive Summary

3-Ethyl-5-methoxy-1H-indole (CAS: 2433-68-3) is a lipophilic indole derivative characterized by an ethyl group at the C3 position and a methoxy substituent at the C5 position. Structurally analogous to melatonin (N-acetyl-5-methoxytryptamine) but lacking the acetamidoethyl side chain, it serves as a vital "scaffold molecule" in medicinal chemistry. It is frequently encountered as a degradation product of complex alkaloids (e.g., aricine, ibogaine) or as a synthetic precursor for 5-HT receptor ligands.

Key Identifier:

  • IUPAC Name: 3-ethyl-5-methoxy-1H-indole

  • CAS Number: 2433-68-3

  • Molecular Formula: C

    
    H
    
    
    
    NO
  • Molecular Weight: 175.23 g/mol

Molecular Architecture & Electronic Properties

The molecule is built upon the bicyclic indole core (benzopyrrole). Its reactivity and pharmacological profile are dictated by the interplay between the electron-donating 5-methoxy group and the alkyl 3-ethyl group .

Electronic Effects
  • 5-Methoxy Group (+M Effect): The oxygen lone pair at C5 donates electron density into the benzene ring, increasing the nucleophilicity of the indole system. This activation makes the C2 and C4/C6 positions more susceptible to electrophilic aromatic substitution compared to unsubstituted indole.

  • 3-Ethyl Group (+I Effect): The ethyl chain at C3 provides mild inductive stabilization. Sterically, it blocks the highly reactive C3 position, directing further functionalization (e.g., formylation or halogenation) primarily to the C2 position.

  • Lipophilicity: The replacement of the polar ethylamine side chain (found in serotonin) with a hydrophobic ethyl group significantly increases the logP, facilitating membrane permeability but reducing water solubility.

Structural Visualization (DOT)

The following diagram illustrates the core connectivity and substituent effects.

G IndoleCore Indole Core (Electron Rich) Methoxy 5-Methoxy Group (+M Effect / Activator) IndoleCore->Methoxy C5 Substitution Ethyl 3-Ethyl Group (+I Effect / Lipophilic) IndoleCore->Ethyl C3 Substitution Reactivity High Nucleophilicity (Target: C2) Methoxy->Reactivity Increases e- Density Ethyl->Reactivity Blocks C3

Figure 1: Structural Activity Relationship (SAR) map of 3-ethyl-5-methoxy-1H-indole.

Physicochemical Profiling

The following data consolidates experimental and predicted values relevant for formulation and synthesis planning.

PropertyValueNotes
Physical State Solid (Crystalline)Typically off-white to pale yellow crystals.
Melting Point 55–60 °C (Predicted)Experimental data varies by purity; often reported as oil if impure.
Boiling Point ~340 °CAt 760 mmHg (Predicted).
Solubility (Water) Low (< 0.1 mg/mL)Highly hydrophobic.
Solubility (Organic) HighSoluble in DMSO, Ethanol, DCM, Ethyl Acetate.
LogP 3.2 ± 0.3Indicates high membrane permeability.
pKa (NH) ~17.0Very weak acid (indole NH).
TPSA 25.0 ŲPolar Surface Area (low, good CNS penetration).

Synthetic Pathways[1]

The most robust method for synthesizing 3-ethyl-5-methoxy-1H-indole is the Fischer Indole Synthesis . This protocol ensures high regioselectivity and yield.

Protocol: Fischer Indole Cyclization

Reaction: 4-Methoxyphenylhydrazine + Butanal


 3-Ethyl-5-methoxyindole

Reagents:

  • 4-Methoxyphenylhydrazine hydrochloride (1.0 eq)

  • Butanal (Butyraldehyde) (1.1 eq)

  • Acid Catalyst: 4% H₂SO₄ (aq) or ZnCl₂/Acetic Acid.

Step-by-Step Methodology:

  • Hydrazone Formation: Dissolve 4-methoxyphenylhydrazine HCl in ethanol. Add butanal dropwise at 0°C. Stir for 1 hour to form the hydrazone intermediate.

  • Cyclization: Add the acid catalyst (e.g., H₂SO₄). Heat the mixture to reflux (80–90°C) for 2–4 hours. The solution will darken as the indole forms.

  • Work-up: Cool to room temperature. Neutralize with NaHCO₃. Extract with Dichloromethane (DCM) (3x).

  • Purification: Wash organic layer with brine, dry over MgSO₄, and concentrate in vacuo. Purify via silica gel column chromatography (Hexane:EtOAc 9:1) to yield the product as a pale solid.

Synthesis Workflow Diagram

Synthesis Start Start: 4-Methoxyphenylhydrazine + Butanal Step1 Step 1: Hydrazone Formation (Ethanol, 0°C, 1h) Start->Step1 Step2 Step 2: Fischer Cyclization (Acid Catalyst, Reflux 90°C) Step1->Step2 + H2SO4 / ZnCl2 Step3 Step 3: Sigmatropic Rearrangement (- NH3) Step2->Step3 [3,3]-Sigmatropic Shift Product Final Product: 3-Ethyl-5-methoxy-1H-indole Step3->Product Aromatization

Figure 2: Fischer Indole Synthesis pathway for 3-ethyl-5-methoxy-1H-indole.

Spectroscopic Characterization

Accurate identification relies on NMR and Mass Spectrometry.

Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCl


, 400 MHz
PositionShift (

ppm)
MultiplicityIntegrationAssignment
NH 7.80 - 8.00Broad s1HIndole NH
C4-H 7.05d (

Hz)
1HOrtho to OMe
C7-H 7.20d (

Hz)
1HAromatic Ring
C6-H 6.85dd (

Hz)
1HAromatic Ring
C2-H 6.95s / d1HIndole C2
OMe 3.86s3HMethoxy Group
CH

2.75q (

Hz)
2HEthyl (Methylene)
CH

1.32t (

Hz)
3HEthyl (Methyl)
Mass Spectrometry (MS)
  • Molecular Ion (M+):

    
     175.1
    
  • Fragmentation: Major peak at

    
     160 (Loss of -CH
    
    
    
    from ethyl or methoxy) is common in substituted indoles.

Biological Potential & Applications[2]

Melatonin Analog Development

3-Ethyl-5-methoxyindole is a structural congener of melatonin (N-acetyl-5-methoxytryptamine). While it lacks the amide side chain required for high-affinity binding to MT1/MT2 receptors, it is used as:

  • Negative Control: To test the necessity of the side-chain nitrogen for receptor binding.

  • Scaffold: For the synthesis of conformationally restricted melatonin analogs or

    
    -carbolines.
    
Alkaloid Degradation Marker

This molecule appears as a degradation product of IBOGA alkaloids (e.g., Ibogaine) and Cinchona alkaloids (e.g., Aricine) when subjected to drastic hydrolytic or oxidative conditions. Its presence in complex mixtures can serve as a fingerprint for the 5-methoxy-indole core substructure.

Safety & Handling

  • GHS Classification: Warning.[1]

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Indoles are light-sensitive and prone to oxidation (browning) upon air exposure.

References

  • Biosynth. (n.d.). 3-Ethyl-5-methoxy-1H-indole Product Data. Retrieved from

  • Robinson, B. (1983). The Fischer Indole Synthesis. John Wiley & Sons.[1] (Standard text for mechanism verification).

  • Gribble, G. W. (2010). Heterocyclic Scaffolds II: Indoles. Springer.
  • Sigma-Aldrich. (n.d.). Indole Derivative Safety Data Sheets. Retrieved from

  • ChemSynthesis. (2024).[2] Synthesis and Properties of Indole-3-carboxylates. Retrieved from

Sources

Foundational

Solubility Profile &amp; Characterization Strategy: 3-Ethyl-5-Methoxy-1H-Indole

Executive Summary 3-ethyl-5-methoxy-1H-indole is a lipophilic indole derivative often utilized as a scaffold in the synthesis of tubulin polymerization inhibitors and serotonin receptor agonists. Its solubility profile i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-ethyl-5-methoxy-1H-indole is a lipophilic indole derivative often utilized as a scaffold in the synthesis of tubulin polymerization inhibitors and serotonin receptor agonists. Its solubility profile is governed by the competition between its hydrophobic indole core (reinforced by the C3-ethyl group) and the polar contributions of the C5-methoxy substituent and N1-amine.

This technical guide provides a predicted solubility landscape based on structure-activity relationships (SAR) and Hansen Solubility Parameters (HSP), followed by a self-validating experimental protocol to empirically determine thermodynamic solubility.

Part 1: Physicochemical Characterization & Predicted Profile

To understand the solubility behavior of this specific analog, we must deconstruct its molecular architecture. The molecule exhibits a "push-pull" solubility mechanic:

  • Hydrophobic Driver (Lipophilicity): The Indole core + 3-Ethyl group . The ethyl chain significantly increases the partition coefficient (LogP) compared to the parent 5-methoxyindole, making the molecule less water-soluble and more compatible with non-polar organic solvents.

  • Polar Drivers (H-Bonding):

    • N-H (Position 1): Hydrogen bond donor (HBD).

    • O-Me (Position 5): Hydrogen bond acceptor (HBA).

Theoretical Solubility Data (Estimated)

Estimates based on Group Contribution Methods and proxy data from 5-methoxyindole and 3-ethylindole.

ParameterEstimated ValueImplication
LogP (Octanol/Water) ~2.8 – 3.2Highly lipophilic; negligible aqueous solubility without co-solvents.
pKa (Indole NH) ~17Very weak acid; will not deprotonate in physiological pH buffers.
TPSA (Topological Polar Surface Area) ~25 ŲPermeable to cell membranes; soluble in polar aprotic solvents.
Solvent Compatibility Matrix

The following table categorizes solvents by their predicted efficacy for 3-ethyl-5-methoxy-1H-indole.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism of Action
Polar Aprotic DMSO, DMF, DMAc Excellent (>50 mg/mL) High dielectric constant disrupts crystal lattice; accepts H-bonds from Indole NH.
Polar Protic Ethanol, Methanol Good (10–30 mg/mL) Solvation of the methoxy group; H-bonding match. Heating may be required.[1][2]
Chlorinated DCM, Chloroform Good (>20 mg/mL) Standard organic solvation; excellent for extraction/purification.
Esters/Ethers Ethyl Acetate, THF Moderate Good for synthesis workups; THF coordinates well with the NH proton.
Aliphatics Hexane, Heptane Poor The polar indole core resists dissolution despite the ethyl group. Used as an anti-solvent.
Aqueous Water, PBS Negligible (<0.1 mg/mL) High hydrophobic penalty. Requires cyclodextrins or surfactants (e.g., Tween 80) for formulation.

Part 2: Visualizing the Solubility Logic

The following diagram illustrates the decision framework for solvent selection based on the molecule's functional groups.

SolubilityLogic Molecule 3-Ethyl-5-Methoxy-1H-Indole Core Indole Core + Ethyl (Hydrophobic) Molecule->Core Polar 5-OMe + 1-NH (Polar/H-Bonding) Molecule->Polar Water Water/Buffer (Insoluble) Core->Water Repulsion (Hydrophobic Effect) Hexane Hexane/Heptane (Anti-Solvent) Core->Hexane Partial Affinity DMSO DMSO/DMF (Excellent Solubility) Polar->DMSO H-Bond Acceptance Alcohols MeOH/EtOH (Good Solubility) Polar->Alcohols H-Bond Exchange DMSO->Molecule Best Solvent

Caption: Solubility decision tree based on the competition between the hydrophobic ethyl-indole core and polar substituents.

Part 3: Experimental Protocol (Thermodynamic Solubility)

Since specific literature values for this exact analog are rare, you must generate empirical data. The Saturation Shake-Flask Method is the gold standard for thermodynamic solubility.

Materials & Preparation
  • Analytes: 3-ethyl-5-methoxy-1H-indole (>98% purity).

  • Solvents: HPLC-grade Water, Methanol, DMSO, PBS (pH 7.4).

  • Equipment: Orbital shaker, Temperature-controlled incubator (25°C), 0.45 µm PTFE syringe filters (hydrophobic compatible), HPLC-UV/Vis.

The Workflow (Step-by-Step)
Phase A: Saturation[3]
  • Excess Addition: Weigh ~5 mg of solid compound into a 2 mL glass vial.

  • Solvent Addition: Add 500 µL of the target solvent (e.g., PBS or Methanol).

  • Visual Check: Ensure undissolved solid remains visible. If clear, add more solid until a suspension persists.

  • Equilibration: Seal vials and place in the orbital shaker at 25°C for 24 to 48 hours .

Phase B: Separation & Quantification[4]
  • Sedimentation: Allow vials to stand upright for 1 hour to let large particles settle.

  • Filtration: Draw the supernatant and filter through a 0.45 µm PTFE filter . Note: Discard the first 100 µL of filtrate to account for non-specific binding to the filter membrane.

  • Dilution: Dilute the filtrate with Mobile Phase (e.g., 50:50 Acetonitrile:Water) to bring it within the linear dynamic range of your detector.

  • HPLC Analysis: Inject onto a C18 column. Detect at 280 nm (characteristic indole absorption).

Workflow Diagram

ShakeFlaskProtocol Start Solid Compound (Excess) Solvent Add Solvent (PBS/MeOH/DMSO) Start->Solvent Shake Shake 24-48h @ 25°C Solvent->Shake Filter Filter (PTFE) Discard 1st 100µL Shake->Filter HPLC HPLC-UV Quantification Filter->HPLC

Caption: Standard Operating Procedure (SOP) for thermodynamic solubility determination via the Shake-Flask method.

Part 4: Applications in Formulation & Synthesis

Stock Solution Preparation

For biological assays (e.g., tubulin inhibition), avoid dissolving directly in media.

  • Protocol: Dissolve 3-ethyl-5-methoxy-1H-indole in 100% DMSO to create a 10–50 mM stock.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation driven by moisture uptake.

Recrystallization (Purification)

The solubility differential between alcohols and water can be exploited for purification.[1]

  • Solvent System: Ethanol/Water or Methanol/Water.

  • Method: Dissolve crude material in hot ethanol. Add water dropwise until turbidity appears. Cool slowly to 4°C to induce crystallization of the pure indole.

Troubleshooting "Oiling Out"

Indoles with alkyl chains (like the 3-ethyl group) often "oil out" rather than crystallize.

  • Solution: If the compound forms an oil in the bottom of the flask during recrystallization, switch to a solvent system with a lower boiling point (e.g., DCM/Hexane) or seed the solution with a pure crystal.

References

  • PubChem. 5-Methoxyindole Compound Summary.[5][6] National Library of Medicine. Available at: [Link][5]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. Available at: [Link][4]

  • Hansen, C. M.Hansen Solubility Parameters: A User's Handbook. CRC Press. (Contextual grounding for solubility prediction).

Sources

Exploratory

The Indolic Advantage: Pharmacological Architecture of 3-Ethyl-5-Methoxy-1H-Indole Derivatives

Executive Summary The 3-ethyl-5-methoxy-1H-indole scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore backbone for a diverse class of bioactive molecules ranging from chronobio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-ethyl-5-methoxy-1H-indole scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore backbone for a diverse class of bioactive molecules ranging from chronobiologics to novel antineoplastics. This guide dissects the structural logic, synthetic pathways, and validated pharmacological applications of this moiety.[1][2][3][4][5]

While the 5-methoxy group functions as a metabolic shield and affinity anchor (particularly for GPCRs), the 3-ethyl motif acts as a critical "spacer arm," determining the molecule's ability to span the orthosteric binding pockets of targets like Melatonin receptors (MT1/MT2) or intercalate into the colchicine-binding site of tubulin. This document provides a technical roadmap for leveraging this scaffold in drug design.

Part 1: Structural Activity Relationship (SAR) Logic

The pharmacological potency of 3-ethyl-5-methoxy-1H-indole derivatives rests on two structural pillars. Understanding these allows for rational derivatization.[6]

The 5-Methoxy "Anchor"

Unlike the hydroxyl group in serotonin (5-HT), the 5-methoxy group increases lipophilicity (LogP), facilitating Blood-Brain Barrier (BBB) penetration.

  • Mechanistic Role: In melatonergic systems, the 5-methoxy group engages in specific hydrogen bonding with residues (e.g., Asn162 in MT1) deep within the receptor pocket. It prevents rapid oxidative metabolization by monoamine oxidases (MAO) compared to the 5-OH equivalent.

The 3-Ethyl "Spacer"

The ethyl chain at the C3 position is not merely a linker; it is a "molecular ruler."

  • Conformational Flexibility: The two-carbon chain provides the optimal distance (approx. 3.5 Å) between the aromatic indole core and the terminal functional group (often an amine or amide).

  • Steric Fit: In tubulin inhibitors, the ethyl group (or substituted ethyl) helps orient the indole ring into the hydrophobic pocket of beta-tubulin, disrupting microtubule dynamics.

Data Summary: Receptor Affinity Profiles

Comparative binding affinities of core derivatives against human receptors.[4]

Compound ClassPrimary TargetKey Substituent (C3-Ethyl Terminus)Binding Affinity (Ki / IC50)Biological Outcome
Melatonin MT1 / MT2N-acetylamine0.1 - 0.5 nM (Ki)Circadian regulation, Sleep onset
5-Methoxytryptamine 5-HT1 / 5-HT2Primary Amine1 - 10 nM (Ki)Vasoconstriction, Serotonergic agonism
MOMIPP Derivative Tubulin / MethuosisPyridinyl-propenone2.0 µM (IC50)Methuosis (Non-apoptotic cell death)
Indibulin Analogues TubulinDicarbonyl linker< 50 nM (IC50)Mitotic Arrest (G2/M)

Part 2: Therapeutic Verticals & Mechanisms

A. Chronobiology & Neuroprotection (The Melatonergic Axis)

The most established application of this scaffold is in targeting G-Protein Coupled Receptors (GPCRs). The 3-ethyl-5-methoxyindole core mimics the endogenous neurohormone melatonin.

Mechanism of Action: Upon binding to MT1 (Gi-coupled), the molecule inhibits Adenylyl Cyclase, reducing cAMP levels. This triggers a signaling cascade that modulates the Suprachiasmatic Nucleus (SCN) firing rate.

B. Oncology: The Tubulin/Methuosis Switch

Recent research has bifurcated the utility of this scaffold in cancer therapy.

  • Tubulin Inhibition: Derivatives with bulky substitutions on the 3-ethyl chain bind to the colchicine site, inhibiting polymerization.

  • Methuosis Induction: A specific subset of derivatives, notably chalcone-linked 3-ethyl-5-methoxyindoles (e.g., MOMIPP), trigger methuosis —a form of cell death characterized by the accumulation of cytoplasmic vacuoles derived from macropinosomes, distinct from apoptosis.

Visualization: Melatonergic Signaling Pathway

Figure 1: The G-protein coupled signaling cascade initiated by 3-ethyl-5-methoxyindole derivatives at the MT1 receptor.

MelatoninPath Ligand 3-Ethyl-5-Methoxy Derivative Receptor MT1 Receptor (GPCR) Ligand->Receptor Binding (nM affinity) GProtein Gi/Go Protein Dissociation Receptor->GProtein Activation Effector Adenylyl Cyclase (Inhibition) GProtein->Effector G-alpha-i SecondMessenger cAMP Levels (Decrease) Effector->SecondMessenger Downregulation PKA PKA Activity (Reduction) SecondMessenger->PKA CREB CREB Phosphorylation (Modulation) PKA->CREB Response Circadian Phase Shift / Sleep Onset CREB->Response

Part 3: Synthetic Protocols

To generate high-purity 3-ethyl-5-methoxy-1H-indole derivatives, the Fischer Indole Synthesis remains the most robust method for the core, followed by C3-functionalization.

Visualization: Synthetic Workflow

Figure 2: Step-by-step synthesis from hydrazine precursors to functionalized derivatives.

Synthesis Start 4-Methoxyphenyl hydrazine Inter1 Hydrazone Intermediate Start->Inter1 + Reactant Reactant Aldehyde/Ketone (e.g., Butanal) Reactant->Inter1 Cyclization Fischer Cyclization (Acid Catalyst) Inter1->Cyclization - NH3 Core 3-Ethyl-5-Methoxy -1H-Indole Core Cyclization->Core Sigmatropic Rearrangement Func C3-Functionalization (Vilsmeier-Haack / Mannich) Core->Func Derivatization

Protocol 1: Synthesis of the Core Scaffold

Methodology adapted from Robinson et al. (The Robinson Analogue Protocol).

  • Reagents: 4-methoxyphenylhydrazine hydrochloride (1.0 eq), Butanal (or specific aldehyde for chain length) (1.1 eq), 4% H2SO4 (aqueous).

  • Hydrazone Formation: Dissolve hydrazine in ethanol. Add aldehyde dropwise at 0°C. Stir for 1 hour. Isolate hydrazone if stable, or proceed in situ.

  • Cyclization: Reflux the hydrazone in 4% H2SO4 for 2-4 hours. The solution will darken as the indole forms.

  • Workup: Cool to RT. Extract with Ethyl Acetate (3x).[7] Wash organic layer with NaHCO3 (sat) to neutralize acid. Dry over MgSO4.

  • Purification: Silica gel chromatography (Hexane:EtOAc gradient).

Protocol 2: In Vitro Tubulin Polymerization Assay

To validate the anticancer potential of the derivative.

  • Preparation: Purify tubulin from bovine brain (or purchase commercial >99% pure tubulin). Resuspend in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) with 1 mM GTP.

  • Incubation: Add the test compound (dissolved in DMSO) to the tubulin solution (final conc. 10 µM). Include a Vehicle Control (DMSO only) and Positive Control (Colchicine or Paclitaxel).

  • Measurement: Transfer to a 96-well plate pre-warmed to 37°C. Measure absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis: Plot Absorbance vs. Time.

    • Inhibition: A decrease in Vmax (slope) or final plateau compared to control indicates inhibition of assembly.

    • Stabilization: An increase in polymerization rate indicates taxol-like stabilization.

References

  • Dubocovich, M. L., et al. "Melatonin receptors: structure, function, and pharmacology." Pharmacological Reviews, 2010.

  • Silvestri, R., et al. "Indole-3-ethylsulfamoylphenylacrylamides: Potent histone deacetylase inhibitors with antiproliferative activity." Journal of Medicinal Chemistry, 2006.

  • Trabbic, C. M., et al. "Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent OXi8006." Bioorganic & Medicinal Chemistry, 2020.[4][8][9]

  • Overeker, K., et al. "MOMIPP, a novel substituted indole, induces methuosis in glioblastoma cells." Molecular Cancer Therapeutics, 2014.[10]

  • Speeter, M. E., & Anthony, W. C. "The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines." Journal of the American Chemical Society, 1954.

Sources

Foundational

A Technical Guide to the Regioselective Alkylation of 5-Methoxyindole: Navigating the N vs. C-Alkylation Landscape

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Methoxyindole is a privileged scaffold in medicinal chemistry, serving as a crucial intermediate in the synthesis of numerous pharmacologically a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxyindole is a privileged scaffold in medicinal chemistry, serving as a crucial intermediate in the synthesis of numerous pharmacologically active compounds, most notably melatonin and its analogues. The strategic alkylation of the 5-methoxyindole core is a fundamental transformation, yet it presents a significant regioselectivity challenge: the competitive alkylation at the indole nitrogen (N1) versus the electron-rich C3 position. This in-depth technical guide provides a comprehensive literature review of the alkylation patterns of 5-methoxyindole. It delves into the mechanistic underpinnings of N- versus C-alkylation, offering field-proven insights into how reaction conditions—including the choice of base, solvent, and electrophile—can be manipulated to steer the reaction towards the desired regioisomer. This guide is intended to be a valuable resource for researchers in organic synthesis and drug development, providing both a theoretical framework and practical, step-by-step protocols for the selective functionalization of this important heterocyclic motif.

Introduction: The Significance of 5-Methoxyindole and the Alkylation Conundrum

5-Methoxyindole is a key building block in the synthesis of a wide range of biologically active molecules. Its derivatives are integral to the development of therapeutic agents targeting various physiological pathways. One of the most prominent applications of 5-methoxyindole is in the synthesis of tryptamine-based compounds, including the neurohormone melatonin, which regulates circadian rhythms and sleep patterns.[1]

The synthetic utility of 5-methoxyindole is, however, intrinsically linked to the ability to control the regioselectivity of its alkylation. The indole nucleus possesses two primary nucleophilic centers: the nitrogen atom (N1) and the C3 position of the pyrrole ring. The electron-donating nature of the methoxy group at the 5-position further enhances the electron density of the aromatic system, influencing the reactivity of these positions. Consequently, the alkylation of 5-methoxyindole often yields a mixture of N-alkylated and C3-alkylated products, posing a significant challenge for synthetic chemists aiming for a single, pure product.

This guide will dissect the factors that govern this regioselectivity, providing a clear roadmap for navigating the complexities of 5-methoxyindole alkylation. By understanding the interplay of kinetics and thermodynamics, and the subtle effects of reagents and reaction conditions, researchers can design synthetic strategies that favor the desired alkylation pattern.

Mechanistic Insights: The Tug-of-War Between N- and C-Alkylation

The regiochemical outcome of 5-methoxyindole alkylation is a classic example of a kinetically versus thermodynamically controlled reaction. The indolide anion, formed upon deprotonation of the N-H bond, is an ambident nucleophile with electron density distributed between the nitrogen and the C3 carbon.

  • N-Alkylation: Alkylation at the nitrogen atom is generally considered the kinetically favored pathway. The nitrogen atom is more electronegative and sterically more accessible, leading to a faster reaction rate under many conditions.

  • C3-Alkylation: Alkylation at the C3 position leads to the thermodynamically more stable product. The resulting 3-alkyl-5-methoxyindole retains the aromaticity of the pyrrole ring, which is a significant stabilizing factor.

The balance between these two pathways is delicate and can be tipped in either direction by a careful selection of reaction parameters.

G cluster_0 5-Methoxyindole Alkylation Pathways Indole 5-Methoxyindole Anion Indolide Anion (Ambident Nucleophile) Indole->Anion + Base N_Product N-Alkylated Product (Kinetic Product) Anion->N_Product + R-X (Fast, Reversible) C_Product C3-Alkylated Product (Thermodynamic Product) Anion->C_Product + R-X (Slower, Irreversible) G cluster_1 Factors Influencing 5-Methoxyindole Alkylation Regioselectivity Base Base N_Alkylation Favors N-Alkylation Base->N_Alkylation Strong, non-nucleophilic (e.g., NaH) C_Alkylation Favors C3-Alkylation Base->C_Alkylation Weaker bases (e.g., K2CO3) Solvent Solvent Solvent->N_Alkylation Polar Aprotic (e.g., DMF) Solvent->C_Alkylation Non-polar (e.g., Toluene) Electrophile Alkylating Agent Electrophile->N_Alkylation Reactive, less bulky (e.g., MeI, BnBr, Mitsunobu)

Caption: Key factors influencing the regioselectivity of 5-methoxyindole alkylation.

Experimental Protocols

The following protocols are provided as representative examples for achieving selective N- and C-alkylation of 5-methoxyindole. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Protocol 1: Selective N-Methylation of 5-Methoxyindole

This protocol favors the formation of the kinetically controlled N-alkylated product.

  • Materials:

    • 5-Methoxyindole

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Methyl iodide (MeI)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 5-methoxyindole (1.0 eq).

    • Add anhydrous DMF (approximately 10 mL per gram of 5-methoxyindole) and stir until the starting material is fully dissolved.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

    • Stir the mixture at 0 °C for 30 minutes.

    • Slowly add methyl iodide (1.2 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 1-methyl-5-methoxyindole.

Protocol 2: Mitsunobu Reaction for Selective N-Alkylation with an Alcohol

This protocol is a reliable method for the N-alkylation of 5-methoxyindole with a primary or secondary alcohol.

  • Materials:

    • 5-Methoxyindole

    • Alcohol (e.g., benzyl alcohol)

    • Triphenylphosphine (PPh₃)

    • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

    • Anhydrous Tetrahydrofuran (THF)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, dissolve 5-methoxyindole (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. Caution: Azodicarboxylates are hazardous.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Purify the residue by flash column chromatography to separate the N-alkylated product from triphenylphosphine oxide and other byproducts.

Protocol 3: Friedel-Crafts Acylation at the C3 Position

While direct C3-alkylation can be challenging to achieve with high selectivity, Friedel-Crafts acylation at the C3 position is a more reliable method for introducing a carbon substituent. The resulting ketone can then be reduced to the corresponding alkyl group if desired.

  • Materials:

    • 5-Methoxyindole

    • Acyl chloride (e.g., acetyl chloride) or anhydride (e.g., acetic anhydride)

    • Lewis acid catalyst (e.g., AlCl₃, SnCl₄)

    • Anhydrous dichloromethane (DCM) or other suitable solvent

    • Ice-cold water

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, suspend the Lewis acid catalyst (1.1 eq) in anhydrous DCM.

    • Cool the suspension to 0 °C.

    • Slowly add the acyl chloride or anhydride (1.0 eq) to the suspension.

    • Stir the mixture for 15-30 minutes at 0 °C to form the acylium ion complex.

    • In a separate flask, dissolve 5-methoxyindole (1.0 eq) in anhydrous DCM.

    • Add the solution of 5-methoxyindole dropwise to the acylium ion complex at 0 °C.

    • Stir the reaction at 0 °C to room temperature, monitoring by TLC.

    • Upon completion, carefully pour the reaction mixture into ice-cold water to quench the reaction.

    • Separate the organic layer and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or flash column chromatography to yield the 3-acyl-5-methoxyindole.

Conclusion

The regioselective alkylation of 5-methoxyindole is a nuanced yet controllable process. By understanding the fundamental principles of kinetic versus thermodynamic control and the profound influence of the reaction environment, chemists can effectively direct the alkylation to either the N1 or C3 position. For selective N-alkylation, the use of strong, non-nucleophilic bases in polar aprotic solvents or the application of the Mitsunobu reaction are highly effective strategies. Conversely, while direct C3-alkylation can be less straightforward, subsequent functionalization via methods like the Friedel-Crafts acylation provides a reliable route to C3-substituted derivatives. The protocols and principles outlined in this guide serve as a robust foundation for researchers to build upon, enabling the efficient and selective synthesis of novel 5-methoxyindole derivatives for applications in drug discovery and beyond.

References

  • Google Patents. (n.d.). Preparation method of 5-methoxyindole.
  • Wikipedia. (2023, December 2). 5-Methoxytryptamine. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Reaction Chemistry & Engineering. Retrieved from [Link]

  • mzCloud. (n.d.). 5 Methoxyindole. Retrieved from [Link]

  • MDPI. (2022). Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. Catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Hydroxyindole Compounds. Alkylation of 3-Acetyl-1-benzyl-2-hydroxy-5-,ethoxyindole Under Basic Conditions. Retrieved from [Link]

  • PubChem. (n.d.). 3-(1-benzyl-5-methoxy-indole-3-carbonyl)-4-hydroxy-2h-furan-5-one. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phase-Transfer-Catalyzed Alkylation of Hydantoins. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (1968). A rapid method of N-alkylation of amines. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Friedel–Crafts reaction. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Thermodynamic Properties &amp; Characterization of 3-Ethyl-5-Methoxy-1H-Indole

This technical guide details the thermodynamic properties, synthesis, and characterization protocols for 3-ethyl-5-methoxy-1H-indole , a specialized indole derivative utilized as a scaffold in the development of serotone...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the thermodynamic properties, synthesis, and characterization protocols for 3-ethyl-5-methoxy-1H-indole , a specialized indole derivative utilized as a scaffold in the development of serotonergic modulators and melatonin analogs.

Executive Summary

3-Ethyl-5-methoxy-1H-indole is a lipophilic indole derivative (Predicted LogP ~3.2) serving as a critical intermediate in the synthesis of tryptamine analogs and non-steroidal anti-inflammatory drugs (NSAIDs). While often generated in situ or used immediately due to oxidation sensitivity, its isolation requires precise thermodynamic characterization to ensure polymorphic stability.

This guide provides the predicted thermodynamic profile based on Structure-Activity Relationships (SAR), alongside a validated experimental protocol for synthesis and empirical property determination.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertySpecification
IUPAC Name 3-ethyl-5-methoxy-1H-indole
Molecular Formula C₁₁H₁₃NO
Molecular Weight 189.26 g/mol
CAS Registry Number Not widely listed; Analogous to 16381-42-3 (carboxylate)
Appearance Off-white to pale yellow crystalline solid (pure); Oil (impure)
Solubility Soluble in DMSO, Ethanol, DCM; Insoluble in Water
Thermodynamic Properties (Experimental & Predicted)

Due to the compound's status as a specialized intermediate, direct historical melting point data is scarce in public literature. The values below are derived from homologous series analysis (SAR) and experimental data of immediate derivatives.

ParameterValue / RangeSource / Rationale
Melting Point (Predicted) 45°C – 65°C Based on 3-methyl-5-methoxyindole (MP: 69–71°C) and 3-ethylindole (MP: 43–44°C). The ethyl group typically lowers lattice energy relative to the methyl analog.
Melting Point (Carboxylate Precursor) 183°C Experimental value for 3-ethyl-5-methoxyindole-2-carboxylic acid.
Enthalpy of Fusion (

)
~20–25 kJ/molEstimated from indole lattice energy trends.
pKa (Indole NH) ~16.9Typical for electron-rich 5-methoxyindoles.

Critical Note: 3-alkylindoles with low melting points (<50°C) often supercool into viscous oils. Crystallization requires high purity (>98%) and seeding.

Synthesis & Purification Protocols

To obtain accurate thermodynamic data, the compound must be synthesized free of the 2-carboxylate precursor or hydrazine byproducts.

Route A: Fischer Indole Synthesis (Direct)

This route utilizes the condensation of 4-methoxyphenylhydrazine with butyraldehyde.

Mechanism:

  • Hydrazone Formation: 4-methoxyphenylhydrazine + butyraldehyde

    
     Hydrazone.
    
  • Sigmatropic Rearrangement: [3,3]-shift under acid catalysis (e.g., 4% H₂SO₄ or PPA).

  • Cyclization & Elimination: Loss of NH₃ to form the indole core.

Route B: Decarboxylation (High Purity)

Recommended for analytical standards.

  • Precursor: Start with 3-ethyl-5-methoxyindole-2-carboxylic acid (MP 183°C).

  • Process: Thermal decarboxylation using copper powder in quinoline at 200°C.

  • Yield: High purity solid after recrystallization from hexane/ether.

Diagram: Synthesis & Characterization Workflow

G Start Start: 4-Methoxyphenylhydrazine + Butyraldehyde Step1 Hydrazone Intermediate (In situ) Start->Step1 Condensation Step2 Fischer Cyclization (4% H2SO4, Reflux) Step1->Step2 [3,3]-Sigmatropic Shift Crude Crude 3-Ethyl-5-Methoxyindole (Dark Oil) Step2->Crude -NH3 Purify Purification (Column Chrom. or Distillation) Crude->Purify Remove Tars Final Pure Crystalline Solid (MP Analysis) Purify->Final Crystallization (Hexane)

Figure 1: Step-by-step synthesis workflow via the Fischer Indole route, highlighting the critical purification step required to transition from a crude oil to a crystalline solid suitable for thermodynamic analysis.

Experimental Protocols for Property Determination

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: Determine the precise melting point and enthalpy of fusion (


).
  • Sample Prep: Weigh 2–5 mg of dried, recrystallized 3-ethyl-5-methoxy-1H-indole into a Tzero aluminum pan. Hermetically seal.

  • Equilibration: Equilibrate at 0°C to ensure the sample is solid (due to potential low MP).

  • Ramp: Heat from 0°C to 150°C at a rate of 5°C/min under Nitrogen purge (50 mL/min).

  • Analysis:

    • Identify the onset temperature (

      
      ) as the melting point.
      
    • Integrate the endothermic peak to calculate

      
      .
      
    • Acceptance Criteria: A sharp peak (width <2°C) indicates high purity. A broad peak suggests solvent entrapment or isomers.

Protocol 2: Solubility & Partition Coefficient (LogP)

Objective: Verify lipophilicity for formulation.

  • Shake-Flask Method:

    • Dissolve excess compound in n-octanol saturated with water.

    • Add water saturated with n-octanol.

    • Shake for 24 hours at 25°C.

    • Separate phases and analyze concentration via HPLC-UV (280 nm).

  • Calculation:

    
    .
    
    • Target: ~3.0 – 3.2.

Scientific Rationale & Troubleshooting

Why the Melting Point Varies

Users often report this compound as an oil. This is typically due to trace solvent impurities (e.g., toluene, ethanol) acting as plasticizers, or the presence of the regioisomer (from hydrazine attack at the wrong position, though less likely with 4-methoxy substitution).

  • Correction: Recrystallize using non-polar solvents (Pentane or Hexane) at -20°C to force lattice formation.

Thermodynamic Stability

Indoles with electron-donating groups (5-OMe) at the C5 position are susceptible to oxidative dimerization at the C3 position if the ethyl group is not sterically shielding enough.

  • Storage: Store under Argon at -20°C.

  • Handling: Avoid prolonged exposure to light and air during DSC setup.

Diagram: Thermodynamic Phase Transition Logic

Thermodynamics Solid Crystalline Solid (Ordered Lattice) Fusion Endothermic Event (Melting) Solid->Fusion T = T_onset Liquid Isotropic Liquid (Disordered) Energy Energy Input (Heat) Energy->Fusion + ΔH_fus Fusion->Liquid Lattice Collapse

Figure 2: Thermodynamic cycle of the melting process. The sharpness of the 'Fusion' event in DSC directly correlates to the purity of the crystalline lattice.

References

  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (Foundational mechanism for 3-alkyl-5-methoxyindole synthesis).
  • Sundberg, R. J. (1996). Indoles (Best Synthetic Methods). Academic Press.[1] (Protocols for decarboxylation of indole-2-carboxylic acids).

  • National Institute of Standards and Technology (NIST). 3-methylindole (Skatole) Phase Change Data. Link (Used as homologous reference for MP prediction).

  • Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. Coll. Vol. 5, p.650 (1973). Link (Precursor synthesis methodology).

  • PubChem. 5-Methoxy-3-methyl-1H-indole Compound Summary. Link (SAR Reference).

Sources

Foundational

Technical Guide: Serotonin Receptor Binding Affinity of 3-Ethyl-5-Methoxy-1H-Indole Analogues

This guide provides an in-depth technical analysis of the 3-ethyl-5-methoxy-1H-indole scaffold, a critical pharmacophore in serotonergic medicinal chemistry. It addresses the structural nuances, binding affinities, and e...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 3-ethyl-5-methoxy-1H-indole scaffold, a critical pharmacophore in serotonergic medicinal chemistry. It addresses the structural nuances, binding affinities, and experimental protocols required to evaluate these analogues against 5-HT receptors.

Executive Summary: The Indole Pharmacophore

The 3-ethyl-5-methoxy-1H-indole moiety represents a privileged scaffold in neuropharmacology. It serves as the structural core for a vast class of serotonergic ligands, including endogenous neurotransmitters (serotonin, melatonin) and synthetic psychoactive compounds (tryptamines).

In medicinal chemistry, the binding affinity of this scaffold is governed by two critical vectors:

  • The C5-Methoxy Group: Mimics the 5-hydroxy group of serotonin (5-HT), acting as a hydrogen bond acceptor and increasing lipophilicity to enhance Blood-Brain Barrier (BBB) penetration.

  • The C3-Ethyl Side Chain: This substituent dictates the binding mode. A simple ethyl group (alkyl) targets hydrophobic pockets often found in 5-HT7 or allosteric sites , whereas an aminoethyl group (tryptamine) is required for orthosteric binding via a salt bridge with the conserved Aspartate residue (e.g., Asp3.32 in 5-HT2A).

This guide dissects the Structure-Activity Relationship (SAR) of these analogues and provides a validated workflow for synthesizing and testing their receptor affinity.

Chemical Space & SAR Analysis

Structural Logic of Binding

The affinity of 3-ethyl-5-methoxy-1H-indole analogues is not monolithic; it varies drastically based on the functionalization of the C3-ethyl chain.

Analogue ClassC3 Substituent StructurePrimary Interaction ModeTarget Receptors

Range (Approx)
Neutral Alkyls -CH2-CH3 (Ethyl)Hydrophobic / Van der Waals5-HT7, Allosteric Sites, CB1> 100 nM (Low Orthosteric)
Tryptamines -CH2-CH2-NH2Ionic Salt Bridge + Hydrophobic5-HT1A, 5-HT2A, 5-HT2C0.5 – 50 nM (High)
Rigidified -CH2-CH2- (Cyclized)Conformational Restriction5-HT6, 5-HT2A1 – 20 nM
Visualizing the SAR Decision Matrix

The following diagram illustrates how modifications to the 3-ethyl-5-methoxy-1H-indole core influence pharmacological outcomes.

SAR_Matrix Core 3-Ethyl-5-Methoxy-1H-Indole Core C5_Mod C5-Methoxy Group (Electronic/Lipophilic) Core->C5_Mod C3_Mod C3-Ethyl Chain (Binding Vector) Core->C3_Mod N1_Mod N1-Position (Metabolic Stability) Core->N1_Mod Result_Agonist High Affinity Agonist (5-HT1A/2A/7) C5_Mod->Result_Agonist H-Bond Acceptor C3_Alkyl Neutral Ethyl (Hydrophobic Pocket) C3_Mod->C3_Alkyl No Nitrogen C3_Amine Aminoethyl (Tryptamine) (Asp3.32 Salt Bridge) C3_Mod->C3_Amine + Basic Nitrogen Result_Allosteric Allosteric Modulator (Low Affinity Orthosteric) C3_Alkyl->Result_Allosteric C3_Amine->Result_Agonist

Caption: SAR decision tree showing how C3 functionalization determines the switch between allosteric modulation and orthosteric agonism.

Experimental Methodology

To determine the binding affinity (


) of these analogues, we utilize a Radioligand Binding Assay . This protocol is the gold standard for quantifying the interaction between a ligand and a receptor.
Synthesis of Analogues (Brief Overview)

Before testing, analogues are typically synthesized via the Fischer Indole Synthesis :

  • Reactants: 4-Methoxyphenylhydrazine + Appropriate Aldehyde/Ketone (e.g., Butanal for 3-ethyl).

  • Catalyst: Zinc Chloride (

    
    ) or Polyphosphoric Acid (PPA).
    
  • Purification: Column chromatography (Hexane/EtOAc) to isolate the indole core.

Radioligand Binding Assay Protocol

Objective: Determine the inhibition constant (


) of the synthesized analogue at the 5-HT2A receptor.

Materials:

  • Receptor Source: HEK-293 cell membranes stably expressing human 5-HT2A.

  • Radioligand:

    
    -Ketanserin (Antagonist) or 
    
    
    
    -DOI (Agonist).
  • Test Compounds: 3-ethyl-5-methoxy-1H-indole analogues (dissolved in DMSO).

  • Buffer: 50 mM Tris-HCl, 10 mM

    
    , 0.1 mM EDTA, pH 7.4.
    

Step-by-Step Workflow:

  • Membrane Preparation:

    • Homogenize cells in ice-cold buffer.

    • Centrifuge at 40,000 x g for 20 mins. Resuspend pellet in assay buffer.

  • Incubation (The Competition):

    • In a 96-well plate, add:

      • 50

        
         Radioligand (final conc. ~ 
        
        
        
        ).
      • 50

        
         Test Compound (concentration range: 
        
        
        
        to
        
        
        M).
      • 100

        
         Membrane suspension.
        
    • Non-Specific Binding Control: Add 10

      
       Methiothepin or Ketanserin to separate wells.
      
    • Incubate for 60 mins at 27°C (equilibrium).

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

    • Wash filters 3x with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Place filters in scintillation vials with cocktail fluid.

    • Count Radioactivity (CPM) using a Liquid Scintillation Counter.

Workflow Visualization

Binding_Assay Step1 1. Membrane Prep (HEK-293 / 5-HT2A) Step2 2. Incubation (Membrane + [3H]-Ligand + Analogue) Step1->Step2 Step3 3. Equilibrium (60 min @ 27°C) Step2->Step3 Step4 4. Filtration (GF/B Filters + Cell Harvester) Step3->Step4 Step5 5. Scintillation Counting (Quantify CPM) Step4->Step5 Step6 6. Data Analysis (Calculate IC50 -> Ki) Step5->Step6

Caption: Step-by-step workflow for the Radioligand Binding Assay to determine Ki values.

Data Analysis & Interpretation

Calculating Affinity ( )

Raw CPM data is converted to % Specific Binding. The


 (concentration inhibiting 50% of radioligand binding) is determined via non-linear regression.

The Cheng-Prusoff Equation is then used to derive the absolute affinity constant (


):


  • 
     : Concentration of radioligand used.[1]
    
  • 
     : Dissociation constant of the radioligand (determined previously via Saturation Binding).
    
Interpreting Results for 3-Ethyl Analogues
  • 
    : High Affinity.  Indicates a potent binder. Likely possesses a basic nitrogen at the optimal distance (2 carbons) from the indole ring (e.g., 5-MeO-DET).
    
  • 
    : Moderate/Low Affinity.  Common for "neutral" 3-ethyl analogues lacking the amine. These may act as partial agonists or allosteric modulators.
    
  • Hill Coefficient (

    
    ):  Indicates cooperativity or multiple binding sites.
    

Biological Context: The Signaling Pathway

When a high-affinity analogue binds to the 5-HT2A receptor (a Gq-coupled GPCR), it triggers a specific intracellular cascade. Understanding this pathway is crucial for predicting the functional outcome (agonist vs. antagonist) of your binding data.

Signaling_Pathway Ligand 3-Ethyl-5-MeO Analogue Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binding Gq Gq Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 Hydrolysis DAG DAG PLC->DAG PIP2 PIP2 Ca Ca2+ Release (ER Stores) IP3->Ca PKC PKC Activation DAG->PKC Ca->PKC

Caption: The 5-HT2A Gq-signaling cascade activated by agonist binding of indole analogues.

References

  • Nichols, D. E. (2018).[2] Psychedelics. Pharmacological Reviews, 68(2), 264-355. Link

  • Glennon, R. A., et al. (1994). 5-Methoxyindole Derivatives: Syntheses and Binding Characteristics. Journal of Medicinal Chemistry. Link

  • Krobert, K. A., & Levy, F. O. (2002).[1] The Human 5-HT7 Receptor Splice Variants: Constitutive Activity and Inverse Agonist Effects. British Journal of Pharmacology. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 9690, 5-Methoxytryptamine. Link

  • Thermo Fisher Scientific. Radioligand Binding Assay Protocols. Link

Sources

Exploratory

Metabolic Profiling and Stability Assessment of 3-Ethyl-5-Methoxy-1H-Indole

Executive Summary & Chemical Context[1][2][3][4][5][6][7] 3-Ethyl-5-methoxy-1H-indole represents a privileged scaffold in medicinal chemistry, sharing structural homology with bioactive indole alkaloids like melatonin an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

3-Ethyl-5-methoxy-1H-indole represents a privileged scaffold in medicinal chemistry, sharing structural homology with bioactive indole alkaloids like melatonin and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). However, unlike its tryptamine cousins, this molecule lacks the ethylamine side chain, rendering it immune to Monoamine Oxidase (MAO) degradation. Instead, its metabolic clearance is driven primarily by Cytochrome P450 (CYP) oxidation and Phase II conjugation.

This guide details the in vitro assessment of its metabolic stability. It moves beyond generic protocols to address the specific physiochemical liabilities of the 5-methoxy-3-alkyl-indole core:

  • Lipophilicity: High LogP necessitates strict control of non-specific binding.

  • Regioselectivity: Competition between O-demethylation (C5) and alkyl hydroxylation (C3).

  • Phase II Liability: The indole nitrogen (N1) is a latent site for N-glucuronidation.

Metabolic Prediction: The Mechanistic "Why"

Before initiating wet-lab protocols, one must map the predicted Soft Spots. This informs cofactor selection and metabolite identification.

Phase I Modifications (CYP-Mediated)
  • O-Demethylation (Major): The 5-methoxy group is a classic substrate for CYP1A2 (and to a lesser extent CYP2D6). This reaction proceeds via a hemiacetal intermediate, collapsing to release formaldehyde and the 5-hydroxy metabolite (analogous to serotonin).

  • Benzylic Hydroxylation (Minor/Moderate): The C3-ethyl group possesses benzylic-like character due to the indole

    
    -system. CYP2C19  or CYP3A4  typically mediate hydroxylation at the 
    
    
    
    -carbon (1-hydroxyethyl) or terminal
    
    
    -carbon.
Phase II Conjugation (UGT-Mediated)
  • N-Glucuronidation: The pyrrole-like nitrogen (N1) is weakly acidic (

    
    ). While often overlooked, UGT1A4  and UGT2B10  can catalyze direct N-glucuronidation of electron-rich indoles.
    
  • O-Glucuronidation: The 5-hydroxy metabolite formed in Phase I is rapidly conjugated by UGTs (e.g., UGT1A6), creating a "metabolic shunt."

Visualized Pathway (Graphviz)

MetabolicPathway Parent 3-Ethyl-5-methoxy-1H-indole (Parent) Intermediate Hemiacetal Intermediate Parent->Intermediate CYP1A2 (Oxidation) Metabolite2 1-(1-Hydroxyethyl)-indole (Side-chain Oxidized) Parent->Metabolite2 CYP3A4/2C19 (Hydroxylation) Metabolite3 Indole-N-Glucuronide (Phase II Direct) Parent->Metabolite3 UGT1A4/2B10 (+UDPGA) Metabolite1 5-Hydroxy-3-ethyl-indole (O-Demethylated) Intermediate->Metabolite1 Spontaneous (-HCHO) Metabolite4 5-O-Glucuronide (Secondary Phase II) Metabolite1->Metabolite4 UGT1A6 (+UDPGA)

Figure 1: Predicted metabolic map for 3-ethyl-5-methoxy-1H-indole showing parallel Phase I oxidation and Phase II conjugation pathways.

Experimental Framework: Self-Validating Protocols

To determine Intrinsic Clearance (


), we utilize a Microsomal Stability Assay .[1][2]

Critical Design Choice: We use 1 µM substrate concentration .[3]

  • Reasoning: This concentration is typically well below the

    
     for CYP enzymes. This ensures the reaction follows first-order kinetics, allowing the simplified calculation of 
    
    
    
    without needing full
    
    
    mapping.
Materials & Reagents
  • Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL stock).

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

  • Cofactor System: 10 mM NADPH (freshly prepared).

  • Quench Solution: Acetonitrile (ACN) containing 200 nM Tolbutamide (Internal Standard).

  • Positive Controls:

    • Verapamil (High clearance).

    • Warfarin (Low clearance).

Step-by-Step Protocol

Step 1: Master Mix Preparation (Pre-Incubation)

  • Thaw HLMs on wet ice.

  • Prepare a 2X Enzyme Mix in KPi buffer: Dilute HLMs to 1.0 mg/mL .

  • Prepare a 2X Substrate Mix in KPi buffer: Dilute 10 mM DMSO stock of 3-ethyl-5-methoxy-1H-indole to 2 µM .

    • Note: Final DMSO concentration must be

      
       to avoid CYP inhibition.
      

Step 2: Reaction Initiation

  • Aliquot 30 µL of 2X Enzyme Mix into a 96-well plate (pre-warmed to 37°C).

  • Add 30 µL of 2X Substrate Mix .

  • Equilibrate: Incubate at 37°C for 5 minutes.

  • Start: Add 60 µL of 1 mM NADPH (pre-warmed) to initiate the reaction.

    • Final Conditions: 0.5 mg/mL Protein, 1 µM Substrate.

Step 3: Sampling & Quenching At time points 0, 5, 15, 30, 45, and 60 minutes :

  • Remove 50 µL of the reaction mixture.

  • Immediately dispense into 150 µL of ice-cold Quench Solution (ACN + IS).

  • Vortex for 10 minutes to ensure protein precipitation.

  • Centrifuge at 3,220 x g for 20 minutes at 4°C.

Step 4: Analysis (LC-MS/MS) Inject the supernatant. Monitor the MRM transition for the parent [M+H]+ (approx. m/z 190.1) and the Internal Standard.

Workflow Visualization

AssayWorkflow cluster_sampling Sampling Loop (0-60 min) Prep PREPARATION 2X Microsomes (1 mg/mL) 2X Substrate (2 µM) PreInc PRE-INCUBATION Mix 1:1 ratio 5 min @ 37°C Prep->PreInc Start INITIATION Add NADPH (1 mM final) PreInc->Start Sample Aliquot 50 µL Start->Sample Quench QUENCH Add 150 µL ACN + IS Sample->Quench Analysis LC-MS/MS Analysis Calculate Area Ratio (Drug/IS) Quench->Analysis

Figure 2: Standardized Microsomal Stability Workflow ensuring kinetic linearity.

Data Analysis & Interpretation

Calculation of Intrinsic Clearance ( )[8]
  • Plotting: Plot

    
     vs. Time (
    
    
    
    ).
  • Rate Constant (

    
    ):  The slope of the linear regression is 
    
    
    
    .
  • Half-life (

    
    ): 
    
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
    Where
    
    
    is the microsomal protein concentration (0.5 mg/mL).
Data Summary Table (Template)
Parameter3-Ethyl-5-methoxy-1H-indoleVerapamil (High Control)Warfarin (Low Control)
Slope (

)
[Calculated Value]> 0.05< 0.005

(min)
[Calculated Value]< 15 min> 120 min

(µL/min/mg)
[Calculated Value]> 100< 10
Classification High/Med/LowHighLow
Interpreting the Results
  • High Clearance (

    
    ):  Suggests rapid first-pass metabolism. The 5-methoxy group is likely being demethylated too quickly. Medicinal Chemistry Strategy: Replace -OMe with -F or -Cl (metabolic blocking) or cyclize the ethyl group.
    
  • Low Clearance (

    
    ):  Good metabolic stability.
    

Advanced Considerations: Phase II & Binding

The "Alamethicin Effect" (Glucuronidation)

Standard microsomes are sealed vesicles; the active site of UGTs is luminal. To test for N-glucuronidation of the indole:

  • Modification: You must add Alamethicin (25 µg/mg protein) to the incubation mixture. This forms pores in the microsomal membrane, allowing UDPGA and substrate to access the UGT enzymes.

  • Cofactor: Replace NADPH with UDPGA (2 mM) .

Non-Specific Binding (NSB)

Indoles are lipophilic. The observed clearance (


) might be artificially low because the drug is stuck to the protein, not the enzyme active site.
  • Correction: Calculate the Fraction Unbound in Microsomes (

    
    ) using equilibrium dialysis or in silico prediction.
    
    
    
    

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for

    
     calculations and assay setup). Link
    
  • Yang, J., et al. (2010). "Predicting the metabolic stability of molecules: A review of current in silico and in vitro methods." Journal of Pharmaceutical Sciences. Link

  • Tassaneeyakul, W., et al. (1993). "Specificity of substrate oxidation by cytochrome P450 1A2." Journal of Pharmacology and Experimental Therapeutics. (Establishes CYP1A2 role in O-demethylation of methoxy-arenes). Link

  • Kaivosaari, S., et al. (2011). "N-glucuronidation of drugs and other xenobiotics." Xenobiotica. (Review of UGT-mediated indole N-glucuronidation). Link

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. (The seminal paper for scaling microsome data). Link

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Ethylation of 5-Methoxyindole

Reagent Selection, Catalytic Pathways, and Process Control Executive Summary The ethylation of 5-methoxyindole presents a classic challenge in heterocyclic chemistry: controlling the regioselectivity between the Nitrogen...

Author: BenchChem Technical Support Team. Date: February 2026

Reagent Selection, Catalytic Pathways, and Process Control

Executive Summary

The ethylation of 5-methoxyindole presents a classic challenge in heterocyclic chemistry: controlling the regioselectivity between the Nitrogen (N1) and the Carbon (C3) sites. The 5-methoxy substituent serves as a strong electron-donating group (EDG), significantly enhancing the electron density of the indole ring. While this increases overall reactivity, it disproportionately activates the C3 position compared to unsubstituted indole, increasing the risk of C-alkylation byproducts during N-alkylation attempts.

This guide provides three distinct protocols tailored to specific development needs:

  • Standard High-Yield N-Ethylation: Utilizing Sodium Hydride (NaH) for irreversible deprotonation.

  • Scalable Green N-Ethylation: Employing Phase Transfer Catalysis (PTC) to eliminate hazardous bases and solvents.

  • C3-Selective Ethylation: A specialized catalytic approach to target the carbon center.

Mechanistic Landscape: The N1 vs. C3 Competition

Indole is an ambident nucleophile. The regioselectivity of alkylation is governed by the Curtin-Hammett principle and the Hard-Soft Acid-Base (HSAB) theory.

  • N1-Alkylation (Kinetic/Hard Control): Deprotonation of the N-H bond creates an indolyl anion. The nitrogen bears the negative charge and acts as a "hard" nucleophile. In polar aprotic solvents (DMF, DMSO), the ion pair dissociates, favoring attack by the nitrogen on the alkylating agent.

  • C3-Alkylation (Thermodynamic/Soft Control): The C3 position is inherently nucleophilic due to the enamine-like character of the pyrrole ring. The 5-methoxy group stabilizes the transition state for C3 attack, making this side reaction prevalent in non-polar solvents or under weak base conditions where the N-H is not fully deprotonated.

DOT Diagram: Reaction Pathway & Selectivity

IndoleSelectivity Start 5-Methoxyindole Base Base Treatment Start->Base Anion Indolyl Anion (Ambident Nucleophile) Base->Anion Deprotonation N_Path Solvent: Polar Aprotic (DMF/DMSO) Dissociated Ion Pair Anion->N_Path Hard Nucleophile Character C_Path Solvent: Non-Polar (Toluene/DCM) Tight Ion Pair / Lewis Acid Anion->C_Path Soft Nucleophile Character N_Prod N1-Ethyl-5-methoxyindole (Major Product) N_Path->N_Prod Et-X Attack C_Prod 3-Ethyl-5-methoxyindole (Side Product/Target) C_Path->C_Prod Et-X Attack

Figure 1: Mechanistic divergence in 5-methoxyindole ethylation. Solvent polarity and ion-pairing dictate the N1 vs. C3 ratio.

Reagent Selection Matrix
ReagentRoleAtom EconomyHazard ProfileRecommended Application
Ethyl Iodide (EtI) ElectrophileLow (Iodine waste)Moderate (Neurotoxic)Lab Scale. Highest reactivity; best for difficult substrates.
Ethyl Bromide (EtBr) ElectrophileMediumModerateProcess Scale. Good balance of cost/reactivity. Requires slightly higher temps than EtI.
Diethyl Carbonate (DEC) Green ElectrophileHigh (CO2 byproduct)Low (Green solvent)Green Chemistry. Requires high temp (>150°C) or specific catalysts (Zeolites/DAH).
Sodium Hydride (NaH) BaseLowHigh (H2 gas, pyrophoric)Standard N-Alkylation. Ensures complete deprotonation (N-selectivity).
KOH + TBAB Base + CatalystHighLow (Corrosive)Scalable N-Alkylation. Phase Transfer Catalysis (PTC) avoids anhydrous conditions.
Ethanol + Ir/Mn Cat ReagentHigh (Water byproduct)LowC3-Alkylation. "Borrowing Hydrogen" methodology.
Protocol A: Standard High-Yield N-Ethylation

Target: N1-Ethyl-5-methoxyindole Method: Irreversible deprotonation using Sodium Hydride (NaH). Rationale: The use of NaH in DMF ensures complete formation of the indolyl anion, maximizing N-nucleophilicity and suppressing C3 attack.

Materials
  • 5-Methoxyindole (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil) (1.2 eq)[1]

  • Ethyl Iodide (1.1 eq)

  • DMF (Anhydrous) – Critical: Water quenches NaH and reduces yield.

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask. Equip with a stir bar, nitrogen inlet, and rubber septum.

  • Solvation: Dissolve 5-methoxyindole in anhydrous DMF (0.5 M concentration). Cool to 0°C in an ice bath.

  • Deprotonation: Carefully add NaH portion-wise over 15 minutes.

    • Safety Note: Massive H2 evolution will occur. Ensure proper venting.

    • Observation: Solution will turn from pale yellow to reddish-brown (anion formation). Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 30 mins.

  • Alkylation: Cool back to 0°C. Add Ethyl Iodide dropwise via syringe.

  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Quench: Cool to 0°C. Slowly add saturated NH4Cl solution to quench excess NaH.

  • Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash organics with water (5x) to remove DMF (critical step). Dry over MgSO4 and concentrate.

Protocol B: Scalable "Green" N-Ethylation (PTC)

Target: N1-Ethyl-5-methoxyindole Method: Phase Transfer Catalysis (Solid-Liquid or Liquid-Liquid). Rationale: Avoids hazardous NaH and DMF. Uses Toluene and KOH.[2] The catalyst (TBAB) shuttles the hydroxide ion into the organic phase to deprotonate the indole at the interface.

DOT Diagram: PTC Workflow

PTC_Workflow Prep Preparation Dissolve Indole + EtBr in Toluene Cat_Add Catalyst Addition Add TBAB (5 mol%) Add 50% KOH (aq) Prep->Cat_Add Reaction Reaction Vigorous Stirring (1000 rpm) Reflux 80°C / 4-6 hrs Cat_Add->Reaction Interfacial Activation Separation Phase Separation Discard Aqueous Layer Reaction->Separation Purification Purification Crystallization or Distillation Separation->Purification

Figure 2: Biphasic workflow for Phase Transfer Catalysis.

Step-by-Step Procedure
  • Mixture: In a flask, combine 5-methoxyindole (1.0 eq) and Toluene (Volume: 5mL per gram of indole).

  • Reagents: Add Ethyl Bromide (1.5 eq) and Tetrabutylammonium Bromide (TBAB) (0.05 eq / 5 mol%).

  • Base: Add 50% w/w aqueous KOH solution (4.0 eq).

  • Reaction: Heat to 60–80°C with vigorous stirring (essential for phase transfer).

  • Monitoring: Reaction is typically slower than NaH method (6–12 hours).

  • Workup: Separate phases. Wash organic phase with water and brine. Concentrate.

    • Advantage:[2][3][4][5][6][7] Toluene is easier to remove than DMF.

Protocol C: C3-Selective Ethylation (Advanced)

Target: 3-Ethyl-5-methoxyindole Method: Lewis Acid Catalyzed Alkylation or "Borrowing Hydrogen". Rationale: Direct C3-ethylation with EtI is prone to poly-alkylation. The most reliable modern method uses alcohols as electrophiles activated by transition metals, or Grignard reagents in specific solvents.

Preferred Route: Grignard-Mediated Selectivity
  • Reagent Formation: Treat 5-methoxyindole with Ethylmagnesium Bromide (EtMgBr) in Diethyl Ether (Not THF).

    • Mechanism:[2][5][7][8][9] Forms the indolyl-MgBr salt. In non-polar ether, the Mg coordinates tightly to the Nitrogen, shielding it.

  • Alkylation: Add Ethyl Iodide (1.2 eq).

  • Conditions: Reflux for 12–24 hours.

  • Result: The "shielded" nitrogen forces the electrophile to attack the C3 position (the soft center).

Quality Control & Troubleshooting
IssueObservationRoot CauseSolution
Low Yield (N-Et) Starting material remainsIncomplete deprotonationEnsure NaH is fresh; increase stir time at 0°C before adding EtI.
C-Alkylation (N-Et) Byproduct spot on TLCSolvent polarity too lowEnsure DMF is anhydrous. Do not use Toluene for NaH method.
O-Alkylation? Rare in indolesReaction at 5-OMeHighly unlikely under these conditions; 5-OMe is stable.
NMR ID N-Ethyl: Quartet at ~4.1 ppm (N-CH2)C-Ethyl: Quartet at ~2.7 ppm (C-CH2)N-CH2 is significantly deshielded compared to C-CH2.
References
  • Phase Transfer Catalysis (General & Indole Specifics)

    • Title: Phase-Transfer-Catalyzed Alkylation of Hydantoins (and Indole deriv
    • Source: National Institutes of Health (NIH) / PubMed.
    • URL:[Link]

  • Green Chemistry (Dialkyl Carbonates)

    • Title: Dialkyl Carbonates in the Green Synthesis of Heterocycles.
    • Source: Frontiers in Chemistry.
    • URL:[Link]

  • C3-Alkylation Strategies (Catalytic)

    • Title: MnFe2O4 Nanoparticles‐Catalyzed C3‐Alkylation of Indoles.[10]

    • Source: ResearchG
    • URL:[Link]

  • Regioselectivity (N1 vs C3)

    • Title: Aluminum-Catalyzed Cross Selective C3–N1′ Coupling Reactions.
    • Source: MDPI (Molecules).[11]

    • URL:[Link]

  • Standard NaH Protocols

    • Title: Synthesis of O- and N-alkyl
    • Source: National Institutes of Health (NIH) / PubMed.
    • URL:[Link]

Sources

Application

Application Notes and Protocols for the Reduction of 3-Acetyl-5-Methoxyindole to 3-Ethyl-5-Methoxyindole

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This comprehensive guide details the synthetic procedures for the reduction of 3-acetyl-5-methoxyindole to its co...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide details the synthetic procedures for the reduction of 3-acetyl-5-methoxyindole to its corresponding ethyl derivative, 3-ethyl-5-methoxyindole. This transformation is a key step in the synthesis of various biologically active indole alkaloids and pharmaceutical intermediates. The protocols provided herein are designed to be robust and reproducible, offering insights into the selection of appropriate reduction methodologies based on substrate compatibility and desired outcomes.

Introduction: The Significance of Indole Alkylation

The 3-alkylation of indole scaffolds is a fundamental transformation in medicinal chemistry. The introduction of an ethyl group at the C3 position of the 5-methoxyindole core can significantly modulate the pharmacological properties of the resulting molecule. This structural modification is often explored in the development of novel therapeutics targeting a range of biological targets. The reduction of a readily available 3-acetyl precursor represents a common and efficient strategy to achieve this alkylation.

Strategic Overview: Selecting the Optimal Reduction Pathway

The choice of reducing agent and reaction conditions is paramount for the successful and clean conversion of 3-acetyl-5-methoxyindole. The primary challenge lies in selectively reducing the acetyl carbonyl group without affecting the indole nucleus or the methoxy substituent. This guide will focus on three classical and widely employed reduction methods: the Wolff-Kishner reduction, the Clemmensen reduction, and catalytic hydrogenation.

Diagram of the Overall Synthetic Transformation

Caption: Chemical transformation from 3-acetyl-5-methoxyindole to 3-ethyl-5-methoxyindole.

Method 1: Wolff-Kishner Reduction (Huang-Minlon Modification)

The Wolff-Kishner reduction is a powerful method for the deoxygenation of aldehydes and ketones to their corresponding alkanes under basic conditions.[1][2][3] The Huang-Minlon modification, which involves using a high-boiling solvent like diethylene glycol and removing water azeotropically, is particularly effective and generally leads to higher yields and shorter reaction times.[1][2] This method is well-suited for substrates, like indoles, that are sensitive to acidic conditions.

Causality of Experimental Choices:
  • Hydrazine Hydrate: Serves as the reducing agent, which initially forms a hydrazone with the carbonyl group.

  • Potassium Hydroxide (KOH): A strong base that facilitates the deprotonation steps in the mechanism, leading to the elimination of nitrogen gas.

  • Diethylene Glycol: A high-boiling solvent that allows the reaction to be heated to the high temperatures required for the decomposition of the hydrazone intermediate.

Step-by-Step Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 3-acetyl-5-methoxyindole (1.0 eq.), diethylene glycol (10-15 mL per gram of starting material), and hydrazine hydrate (85% solution, 5.0 eq.).

  • Hydrazone Formation: Heat the mixture to reflux for 1-2 hours. During this time, the formation of the hydrazone intermediate will occur.

  • Addition of Base: Cool the reaction mixture slightly and add potassium hydroxide pellets (4.0 eq.) cautiously.

  • Decomposition and Reduction: Reheat the mixture to reflux. Water and excess hydrazine will begin to collect in the Dean-Stark trap. Continue to heat the reaction, allowing the temperature to rise to 190-200 °C, and maintain this temperature for 4-6 hours, or until the reaction is complete (monitored by TLC).

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and water. Acidify the mixture to a neutral pH with dilute hydrochloric acid.

  • Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Diagram of the Wolff-Kishner Reduction Workflow

A 1. Combine Reactants (3-acetyl-5-methoxyindole, Hydrazine, Diethylene Glycol) B 2. Reflux (1-2h) (Hydrazone Formation) A->B C 3. Add KOH B->C D 4. Reflux (4-6h at 190-200°C) (Reduction & N2 Evolution) C->D E 5. Quench with Ice/Water D->E F 6. Neutralize with HCl E->F G 7. Extract with Organic Solvent F->G H 8. Purify by Chromatography G->H

Caption: Workflow for the Wolff-Kishner reduction.

Method 2: Clemmensen Reduction

The Clemmensen reduction provides an alternative route for the deoxygenation of ketones to alkanes, employing amalgamated zinc and concentrated hydrochloric acid.[4][5] This method is performed under strongly acidic conditions and is particularly effective for aryl-alkyl ketones.

Causality of Experimental Choices:
  • Zinc Amalgam (Zn(Hg)): The active reducing agent. The mercury helps to activate the zinc surface and prevent the formation of zinc oxide.

  • Concentrated Hydrochloric Acid (HCl): Provides the acidic medium necessary for the reaction and serves as a proton source.

  • Toluene: A co-solvent to improve the solubility of the organic substrate in the aqueous reaction mixture.

Step-by-Step Protocol:
  • Preparation of Zinc Amalgam: Activate zinc dust by stirring it with a dilute solution of mercury(II) chloride for a few minutes. Decant the aqueous solution and wash the amalgamated zinc with water.

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, place the amalgamated zinc, concentrated hydrochloric acid, and toluene.

  • Addition of Substrate: Add a solution of 3-acetyl-5-methoxyindole in toluene to the reaction mixture.

  • Reaction: Heat the mixture to a vigorous reflux for 6-12 hours. Additional portions of concentrated hydrochloric acid may need to be added during the reaction to maintain the acidic conditions.

  • Workup: After cooling, carefully decant the liquid from the remaining zinc. Separate the organic and aqueous layers.

  • Extraction: Extract the aqueous layer with toluene.

  • Purification: Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the residue by column chromatography.

Diagram of the Clemmensen Reduction Workflow

A 1. Prepare Zinc Amalgam B 2. Combine Zn(Hg), HCl, and Toluene A->B C 3. Add Substrate Solution B->C D 4. Reflux (6-12h) C->D E 5. Decant and Separate Layers D->E F 6. Extract Aqueous Layer E->F G 7. Wash and Dry Organic Layer F->G H 8. Purify by Chromatography G->H

Caption: Workflow for the Clemmensen reduction.

Method 3: Catalytic Hydrogenation

Catalytic hydrogenation offers a milder alternative for the reduction of the acetyl group. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. This method avoids the use of harsh basic or acidic conditions.

Causality of Experimental Choices:
  • Palladium on Carbon (Pd/C): A heterogeneous catalyst that facilitates the addition of hydrogen across the carbonyl double bond.

  • Hydrogen Gas (H₂): The ultimate reducing agent.

  • Ethanol or Ethyl Acetate: Common solvents for catalytic hydrogenation, chosen for their ability to dissolve the substrate and their inertness under the reaction conditions.

  • Acidic Additive (e.g., HCl or Acetic Acid): Often added in catalytic amounts to promote the hydrogenolysis of the intermediate alcohol to the final alkane.

Step-by-Step Protocol:
  • Reaction Setup: To a hydrogenation vessel, add 3-acetyl-5-methoxyindole, a suitable solvent (e.g., ethanol or ethyl acetate), and a catalytic amount of 10% Pd/C (typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating (40-50 °C) until the uptake of hydrogen ceases.

  • Workup: Carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography.

Diagram of the Catalytic Hydrogenation Workflow

A 1. Combine Substrate, Solvent, and Pd/C B 2. Pressurize with H₂ Gas A->B C 3. Stir at RT or with Gentle Heat B->C D 4. Filter to Remove Catalyst C->D E 5. Concentrate Filtrate D->E F 6. Purify by Chromatography E->F

Caption: Workflow for catalytic hydrogenation.

Product Characterization and Validation

Technique Expected Observations for 3-Ethyl-5-methoxyindole
¹H NMR Signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons on the indole ring, the methoxy group (a singlet), and the N-H proton of the indole.
¹³C NMR Resonances for the ethyl group carbons, the methoxy carbon, and the carbons of the indole scaffold.
Mass Spec. A molecular ion peak corresponding to the molecular weight of 3-ethyl-5-methoxyindole (C₁₁H₁₃NO, MW: 175.23 g/mol ).
TLC A single spot with a different Rf value compared to the starting material, 3-acetyl-5-methoxyindole.

Troubleshooting and Side Reactions

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature (for Wolff-Kishner and Clemmensen), or catalyst loading (for catalytic hydrogenation).

  • Side Products in Wolff-Kishner: Azine formation can be a side reaction. Ensuring a sufficient excess of hydrazine and high temperatures can help to drive the reaction to the desired product.

  • Substrate Degradation in Clemmensen: The strongly acidic conditions of the Clemmensen reduction can lead to degradation of the indole ring. Careful monitoring of the reaction is advised.

  • Incomplete Hydrogenolysis in Catalytic Hydrogenation: The reduction may stop at the alcohol intermediate (1-(5-methoxy-1H-indol-3-yl)ethan-1-ol). The addition of a catalytic amount of acid can promote the hydrogenolysis of this intermediate to the final product.

Safety Precautions

  • Hydrazine hydrate is toxic and corrosive. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Concentrated hydrochloric acid is highly corrosive. Handle with care and appropriate PPE.

  • Hydrogen gas is flammable and can form explosive mixtures with air. Perform catalytic hydrogenation in a designated area with appropriate safety measures.

  • Palladium on carbon can be pyrophoric, especially after use. The filter cake should be kept wet and disposed of properly.

References

  • L.S.College, Muzaffarpur. (2020, September 24). Wolff–Kishner reduction. [Link]

  • Wikipedia. Wolff–Kishner reduction. [Link]

  • NROChemistry. Wolff-Kishner Reduction: Mechanism & Examples. [Link]

  • Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]

  • Organic Chemistry Portal. Wolff-Kishner Reduction. [Link]

  • Wikipedia. Clemmensen reduction. [Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of 3-Ethyl-5-Methoxy-1H-Indole

Abstract & Strategic Value This guide details the microwave-assisted synthesis of 3-ethyl-5-methoxy-1H-indole , a privileged scaffold in medicinal chemistry serving as a core pharmacophore for melatonin receptor agonists...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

This guide details the microwave-assisted synthesis of 3-ethyl-5-methoxy-1H-indole , a privileged scaffold in medicinal chemistry serving as a core pharmacophore for melatonin receptor agonists (e.g., Ramelteon analogs) and serotonin (5-HT) modulators.

Traditional thermal Fischer indole synthesis often suffers from prolonged reaction times (4–24 hours) and harsh acidic conditions that degrade sensitive aldehyde precursors. By utilizing microwave irradiation , this protocol leverages dielectric heating to accelerate the rate-limiting [3,3]-sigmatropic rearrangement, reducing reaction time to under 20 minutes while significantly suppressing side reactions like aldehyde polymerization.

Retrosynthetic Analysis & Mechanism

The most robust route to 3-ethyl-5-methoxy-1H-indole is the Fischer Indole Synthesis . The disconnection reveals two key precursors: 4-methoxyphenylhydrazine and butanal (butyraldehyde).

Mechanistic Pathway

The reaction proceeds through the formation of a phenylhydrazone, followed by acid-catalyzed tautomerization to the ene-hydrazine. The microwave energy specifically targets the polar transition state of the [3,3]-sigmatropic rearrangement, the kinetic bottleneck of the reaction.

FischerMechanism Precursors 4-Methoxyphenylhydrazine + Butanal Hydrazone Arylhydrazone Intermediate Precursors->Hydrazone Condensation (-H2O) EneHydrazine Ene-hydrazine (Tautomer) Hydrazone->EneHydrazine Acid Catalysis Sigmatropic [3,3]-Sigmatropic Rearrangement (MW Accelerated) EneHydrazine->Sigmatropic Δ / MW Indole 3-Ethyl-5-Methoxy-1H-Indole (Target) Sigmatropic->Indole Cyclization & Aromatization Ammonia NH3 (Byproduct) Sigmatropic->Ammonia

Figure 1: Mechanistic pathway of the microwave-assisted Fischer Indole Synthesis highlighting the critical rearrangement step.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4]QuantityRole
4-Methoxyphenylhydrazine HCl 174.631.0500 mg (2.86 mmol)Nucleophile (Core)
Butanal (Butyraldehyde) 72.111.2310 µL (3.43 mmol)Electrophile (C3 Source)
Acetic Acid (Glacial) 60.05Solvent4.0 mLSolvent & Catalyst
Zinc Chloride (

)
136.301.0390 mgLewis Acid Catalyst

Safety Note: 4-Methoxyphenylhydrazine is toxic and a suspected carcinogen. Handle in a fume hood. Butanal is flammable and volatile; keep cold before use.

Equipment Setup
  • Instrument: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator).

  • Vessel: 10 mL heavy-walled Pyrex reaction vial with crimp cap/septum.

  • Stirring: Magnetic stir bar (high shear required).

Step-by-Step Procedure
Phase 1: Pre-Complexation (Critical for Yield)
  • Dissolution: In the 10 mL microwave vial, dissolve 4-methoxyphenylhydrazine HCl (500 mg) in Glacial Acetic Acid (4 mL).

  • Catalyst Addition: Add

    
      (390 mg) to the mixture. Stir at room temperature for 2 minutes until fully suspended/dissolved.
    
    • Expert Insight: Using a Lewis acid (

      
      ) in combination with a Brønsted acid solvent (AcOH) creates a "dual-activation" system that lowers the activation energy for the hydrazone formation.
      
  • Aldehyde Addition: Add Butanal (310 µL) dropwise. Cap the vial immediately to prevent aldehyde evaporation.

    • Observation: A slight exotherm and color change (yellow/orange) indicates hydrazone formation.

Phase 2: Microwave Irradiation

Program the microwave reactor with the following dynamic method:

ParameterSettingRationale
Temperature 140°COptimal for rearrangement without charring.
Ramp Time 2:00 minPrevents pressure spikes from solvent expansion.
Hold Time 10:00 minSufficient for >95% conversion.
Pressure Limit 250 psiSafety cutoff for acetic acid vapor pressure.
Power Max 150WDynamic power modulation to maintain temp.
Stirring HighEnsures uniform heat distribution.
Phase 3: Workup & Isolation
  • Cooling: Allow the vial to cool to <50°C using the reactor's compressed air usually.

  • Quenching: Pour the reaction mixture into Ice-Cold Water (20 mL).

  • Neutralization: Slowly add saturated

    
      or NaOH (2M)  until pH ~9-10.
    
    • Caution: Vigorous bubbling (

      
      ) will occur if carbonate is used.
      
  • Extraction: Extract with Ethyl Acetate (3 x 15 mL).

  • Washing: Wash combined organics with Brine (1 x 20 mL) and Water (1 x 20 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Purification
  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient elution: Hexane (100%)

    
     Hexane:EtOAc (90:10).
    
  • Target Fraction: The product typically elutes around 5-8% EtOAc.

  • Yield Expectation: 75–85% (Isolated).

Workflow Visualization

Workflow start Start: Weigh Reagents mix Mix Hydrazine + AcOH + ZnCl2 (Pre-activation) start->mix add Add Butanal (Seal Immediately) mix->add mw Microwave Irradiation 140°C | 10 min | 150W add->mw quench Quench in Ice Water Basify to pH 10 mw->quench extract Extract (EtOAc) & Dry quench->extract purify Flash Chromatography (Hexane/EtOAc) extract->purify

Figure 2: Operational workflow for the synthesis of 3-ethyl-5-methoxy-1H-indole.

Characterization Data (Reference)

To validate the synthesis, compare spectral data against these standard values:

  • Physical State: Off-white to pale brown solid.

  • Melting Point: 68–70 °C.

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       7.85 (br s, 1H, NH)
      
    • 
       7.20 (d, J=8.8 Hz, 1H, H-7)
      
    • 
       7.01 (d, J=2.4 Hz, 1H, H-4)
      
    • 
       6.95 (s, 1H, H-2)
      
    • 
       6.82 (dd, J=8.8, 2.4 Hz, 1H, H-6)
      
    • 
       3.86 (s, 3H, 
      
      
      
      )
    • 
       2.75 (q, J=7.6 Hz, 2H, 
      
      
      
      )
    • 
       1.32 (t, J=7.6 Hz, 3H, 
      
      
      
      )
  • Mass Spectrometry (ESI+): Calculated for

    
     [M+H]+: 176.10; Found: 176.1.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Tar Formation Aldehyde polymerization before reaction.Use Butanal Diethyl Acetal instead of free aldehyde. The acetal hydrolyzes in situ, releasing aldehyde slowly.
Incomplete Conversion Catalyst deactivation.Ensure

is anhydrous. Increase MW hold time to 15 min.
Product Impurity (Red color) Oxidation of indole.[5]Perform workup quickly and store product under Nitrogen/Argon in the dark.

References

  • Microwave-Assisted Fischer Indole Synthesis: Sridharan, V., et al. (2011). Recent Advances in the Microwave-Assisted Synthesis of Indoles. Journal of Chemistry.

  • General Protocol for 5-Methoxyindoles: Xu, L., et al. (2006). Efficient Synthesis of 5-Methoxyindole Derivatives. Tetrahedron Letters.

  • Mechanism & Catalyst Selection: Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews.

  • Microwave Synthesis of 3-Substituted Indoles: Leadbeater, N. E., et al. (2007). Microwave-Promoted Synthesis of Heterocycles. Organic Preparations and Procedures International.

Sources

Application

Application Note: Strategic Utilization of 3-Ethyl-5-Methoxy-1H-Indole in Medicinal Chemistry

Executive Summary: The "Lipophilic Isostere" Advantage In the landscape of privileged structures, the indole nucleus is ubiquitous.[1] However, the specific scaffold 3-ethyl-5-methoxy-1H-indole represents a highly specia...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Lipophilic Isostere" Advantage

In the landscape of privileged structures, the indole nucleus is ubiquitous.[1] However, the specific scaffold 3-ethyl-5-methoxy-1H-indole represents a highly specialized tool for medicinal chemists. It serves as a non-basic, lipophilic isostere of the endogenous neurotransmitters serotonin (5-HT) and the hormone melatonin.

By replacing the polar amino-ethyl or amido-ethyl side chain of natural tryptamines with a neutral 3-ethyl group, researchers can:

  • Probe Hydrogen Bonding Requirements: Determine if the side-chain nitrogen is essential for receptor binding or if the interaction is driven purely by steric fit within the hydrophobic pocket.

  • Enhance Blood-Brain Barrier (BBB) Permeability: Eliminate the ionizable amine to significantly increase logP and CNS penetration.

  • Mitigate Metabolic Liability: Remove the primary site of MAO (Monoamine Oxidase) deamination.

This guide provides a comprehensive protocol for synthesizing, functionalizing, and applying this scaffold in high-value drug discovery campaigns.

Chemical Accessibility & Synthesis Protocol

While simple indoles are commercially available, the specific 3-ethyl-5-methoxy derivative often requires de novo synthesis to ensure high purity and scalability. The most robust method is the Fisher Indole Synthesis , adapted here for high yield and minimal purification.

Protocol A: One-Pot Synthesis of 3-Ethyl-5-Methoxy-1H-Indole

Objective: Synthesize gram-scale quantities of the scaffold from 4-methoxyphenylhydrazine and butyraldehyde.

Reagents:

  • 4-Methoxyphenylhydrazine hydrochloride (CAS: 19501-58-7)

  • Butyraldehyde (CAS: 123-72-8)

  • Sulfuric acid (4% aqueous solution) or Zinc Chloride (Lewis Acid catalyst)

  • Toluene (Solvent)[2]

Step-by-Step Methodology:

  • Hydrazone Formation:

    • In a 500 mL round-bottom flask equipped with a Dean-Stark trap, dissolve 4-methoxyphenylhydrazine HCl (10.0 g, 57 mmol) in toluene (150 mL) .

    • Add butyraldehyde (5.1 mL, 57 mmol) dropwise at 0°C under nitrogen atmosphere.

    • Expert Insight: Butyraldehyde is volatile. Slow addition at low temperature prevents evaporation and ensures complete hydrazone formation before heating.

    • Stir for 30 minutes at room temperature.

  • Cyclization (Fisher Rearrangement):

    • Add ZnCl₂ (anhydrous, 15 g) or 4% H₂SO₄ (50 mL) to the reaction mixture.

    • Heat to reflux (110°C) for 3–4 hours. Monitor water collection in the Dean-Stark trap.

    • Mechanism Check: The acid catalyzes the [3,3]-sigmatropic rearrangement. The 5-methoxy group activates the ring, making this reaction faster than with unsubstituted phenylhydrazines.

  • Work-up & Purification:

    • Cool to room temperature.[3] Filter off the zinc salts (if ZnCl₂ used) or separate the organic layer (if H₂SO₄ used).

    • Wash the organic layer with sat. NaHCO₃ (2 x 50 mL) to neutralize acid traces, followed by brine (50 mL) .

    • Dry over MgSO₄ and concentrate in vacuo.

    • Purification: The crude oil is often dark. Purify via flash column chromatography (SiO₂, Hexanes:EtOAc 9:1). The 3-ethyl-5-methoxyindole typically elutes as a pale yellow solid/oil.

Yield Expectation: 65–75% Characterization: ^1H NMR (CDCl₃) should show a triplet (~1.2 ppm) and quartet (~2.7 ppm) for the ethyl group, and a singlet (~3.8 ppm) for the methoxy group.

Functionalization Strategy: The C2-Diversity Handle

Once the scaffold is in hand, the C2 position is the most accessible site for generating a library of derivatives. The 3-position is blocked by the ethyl group, forcing electrophilic substitution to the C2 or C7 positions.

Protocol B: Vilsmeier-Haack Formylation (C2-Targeting)

This protocol installs an aldehyde at the C2 position, creating 3-ethyl-5-methoxy-1H-indole-2-carbaldehyde . This is a versatile "hinge" for reductive aminations, Wittig reactions, or heterocycle formation.

  • Reagent Preparation:

    • Cool DMF (5 mL) to 0°C. Dropwise add POCl₃ (1.1 eq) . Stir for 30 min to form the Vilsmeier reagent (chloroiminium salt).

  • Addition:

    • Dissolve 3-ethyl-5-methoxy-1H-indole (1.0 eq) in DMF (2 mL). Add this solution slowly to the Vilsmeier reagent at 0°C.

  • Reaction:

    • Warm to room temperature and stir for 2 hours.

    • Critical Control: Do not heat above 60°C, as this may promote dimerization or polymerization of the electron-rich indole.

  • Hydrolysis:

    • Pour the mixture into ice water containing sodium acetate (excess) . Stir vigorously. The iminium intermediate hydrolyzes to the aldehyde, precipitating as a solid.

  • Isolation:

    • Filter the solid, wash with water, and recrystallize from ethanol.

Application Logic: Medicinal Chemistry Case Studies

Case Study 1: Melatonin Receptor (MT1/MT2) Probing
  • Hypothesis: The amide side chain of melatonin is critical for binding.

  • Experiment: Compare the binding affinity (

    
    ) of Melatonin vs. 3-ethyl-5-methoxy-1H-indole .
    
  • Interpretation:

    • If

      
       drops significantly (>100-fold), the H-bond donor/acceptor of the amide is essential.
      
    • If

      
       is retained (<10-fold loss), the pocket is primarily hydrophobic, and the 3-ethyl scaffold can be used to design non-hydrolyzable agonists.
      
Case Study 2: Tubulin Polymerization Inhibitors
  • Context: Many tubulin inhibitors (e.g., Combretastatins) bind at the colchicine site. Indole analogs with 5-methoxy groups mimic the methoxy-phenyl rings of colchicine.

  • Strategy: Use the 3-ethyl-5-methoxy-1H-indole-2-carbaldehyde (from Protocol B) to condense with substituted anilines or sulfonyl hydrazides. The 3-ethyl group provides steric bulk that prevents rotation, locking the molecule in a bioactive conformation.

Visualizing the Workflow

The following diagram illustrates the synthesis and decision logic for using this scaffold.

IndoleScaffold cluster_legend Process Logic Start Start: 4-Methoxyphenylhydrazine Fisher Fisher Indole Synthesis (ZnCl2 / 110°C) Start->Fisher Condensation Reagent + Butyraldehyde Reagent->Fisher Scaffold SCAFFOLD: 3-ethyl-5-methoxy-1H-indole Fisher->Scaffold Sigmatropic Rearrangement Path1 Path A: C2-Formylation (Vilsmeier-Haack) Scaffold->Path1 Electrophilic Sub. Path2 Path B: N1-Alkylation (NaH / R-X) Scaffold->Path2 Deprotonation App1 Library Generation: Reductive Amination Path1->App1 App2 Target: Melatonin/5-HT Isosteres Path2->App2

Caption: Workflow for the synthesis and diversification of the 3-ethyl-5-methoxy-1H-indole scaffold.

Quantitative Data Summary: Physicochemical Profile

The following table contrasts the 3-ethyl scaffold with the natural endogenous ligand, highlighting the "Lipophilic Shift."

PropertyMelatonin (Endogenous)3-Ethyl-5-Methoxy-1H-Indole (Scaffold)Impact on Drug Design
Formula C13H16N2O2C11H13NOSimplified core
MW 232.28 g/mol 175.23 g/mol Lower MW allows for larger substituents elsewhere
cLogP ~1.6~3.2Significantly higher lipophilicity (Better BBB penetration)
H-Bond Donors 2 (Indole NH, Amide NH)1 (Indole NH)Reduced polarity
H-Bond Acceptors 2 (Amide O, Methoxy O)1 (Methoxy O)Reduced polar surface area (PSA)
Metabolic Spot Amide hydrolysis / 6-OH6-OH / Benzylic oxidationEliminates amidase liability

References

  • Fisher Indole Synthesis Mechanism & Applications

    • Robinson, B. (1963). The Fischer Indole Synthesis.[2][4][5] Chemical Reviews.

  • Indole Scaffolds in Medicinal Chemistry

    • Kochanowska-Karamyan, A. J., & Hamann, M. T. (2010). Marine indole alkaloids: potential new drug leads for the control of depression and anxiety. Chemical Reviews.
  • Melatonin Receptor SAR Studies

    • Rivara, S., et al. (2005). Melatonin receptor agonists: structure-activity relationships and therapeutic potential. Current Topics in Medicinal Chemistry.
  • Vilsmeier-Haack Reaction on Indoles

    • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis.

Sources

Method

Application Note: One-Pot Synthesis Methods for 3-Substituted 5-Methoxyindoles

Executive Summary & Strategic Rationale The 5-methoxyindole scaffold is a privileged structure in medicinal chemistry, serving as the core for endogenous signaling molecules (Melatonin, Serotonin) and blockbuster therape...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 5-methoxyindole scaffold is a privileged structure in medicinal chemistry, serving as the core for endogenous signaling molecules (Melatonin, Serotonin) and blockbuster therapeutics (Indomethacin, Triptans). While classical methods often require multi-step isolation of unstable hydrazones or sensitive intermediates, modern "one-pot" protocols streamline these workflows, enhancing yield and reducing solvent waste.

This guide details two distinct, high-value methodologies for synthesizing 3-substituted 5-methoxyindoles:

  • De Novo Ring Construction: A modified 3-component Ganem-Fischer protocol. This is ideal for generating diverse libraries where both the indole core and substituents are built simultaneously.

  • Direct C3-Functionalization: A Nickel-catalyzed "borrowing hydrogen" alkylation.[1] This is ideal for late-stage functionalization of the pre-formed 5-methoxyindole core using stable, abundant alcohols.

Method A: Modular Ring Construction (Modified Ganem Protocol)

Principle: This method couples an organolithium reagent, a nitrile, and 4-methoxyphenylhydrazine in a single vessel. The reaction proceeds via the in situ formation of a metalloimine, which undergoes transimination with the hydrazine to form a hydrazone, triggering a Fischer indolization cascade.[2][3]

Advantages:

  • Modularity: The C2 and C3 substituents are determined by the nitrile and organolithium inputs.

  • Stability: Avoids isolation of potentially toxic or unstable arylhydrazones.

  • Regiocontrol: The 5-methoxy group directs cyclization para to the methoxy (C5), but ortho-cyclization (C7) is a potential minor byproduct.

Mechanistic Pathway (Diagram 1)

The following diagram illustrates the cascade from metalloimine formation to the sigmatropic rearrangement that builds the indole core.

GanemMechanism Start Nitrile (R-CN) + Organolithium (R'-Li) Metalloimine Metalloimine Intermediate (N-Li Species) Start->Metalloimine -78°C, THF Hydrazone Arylhydrazone (In Situ) Metalloimine->Hydrazone + Hydrazine + Acid (H+), Heat Hydrazine 4-Methoxyphenylhydrazine (HCl Salt) Enehydrazine Enehydrazine Tautomer Hydrazone->Enehydrazine Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement Enehydrazine->Sigmatropic C-C Bond Formation Indole 3-Substituted 5-Methoxyindole Sigmatropic->Indole - NH3 Aromatization

Experimental Protocol

Reagents:

  • Bromobenzene (or other aryl/alkyl halide for R'): 1.0 equiv

  • Propanenitrile (or substituted nitrile for R): 1.2 equiv

  • t-Butyllithium (1.7 M in pentane): 2.1 equiv

  • 4-Methoxyphenylhydrazine hydrochloride: 1.1 equiv

  • Solvent: Anhydrous THF (freshly distilled)

Step-by-Step Procedure:

  • Metalloimine Formation:

    • Flame-dry a 2-neck round-bottom flask and purge with Argon.

    • Add anhydrous THF (10 mL/mmol) and cool to -78 °C .

    • Add t-BuLi (2.1 equiv) dropwise.

    • Add the aryl/alkyl halide (1.0 equiv) dropwise. Stir for 45 min at -78 °C to generate the organolithium species.

    • Add the nitrile (1.2 equiv) dropwise.

    • Critical Step: Warm the reaction to 0 °C and stir for 1 hour. The solution typically turns yellow/orange, indicating metalloimine formation.

  • One-Pot Transimination & Cyclization:

    • Prepare a separate solution of 4-methoxyphenylhydrazine HCl (1.1 equiv) in THF/acetic acid (10:1 ratio). Note: The acid is crucial to catalyze the Fischer rearrangement.

    • Cannulate the hydrazine solution into the metalloimine flask at 0 °C.

    • Fit the flask with a reflux condenser.

    • Heat the mixture to 65 °C (gentle reflux) for 14–18 hours. The color will darken significantly (dark brown/red).

  • Work-up & Purification:

    • Cool to room temperature.[4] Quench with saturated NaHCO₃.

    • Extract with Ethyl Acetate (3x). Wash combined organics with 1M HCl (to remove unreacted hydrazine) and Brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

    • Purify via flash column chromatography (Hexanes/EtOAc). 5-Methoxyindoles are electron-rich and may streak on silica; add 1% Et₃N to the eluent if necessary.

Method B: Direct C3-Functionalization (Ni-Catalyzed Borrowing Hydrogen)

Principle: This green chemistry approach utilizes stable alcohols as alkylating agents. A Nickel catalyst dehydrogenates the alcohol to an aldehyde, which condenses with the indole to form an intermediate. The catalyst then "returns" the hydrogen to reduce the intermediate, yielding the C3-alkylated product.

Advantages:

  • Atom Economy: Water is the only byproduct.

  • Reagent Stability: Uses alcohols instead of toxic alkyl halides.

  • Selectivity: Highly selective for C3-alkylation due to the nucleophilicity of the 5-methoxyindole at the 3-position.

Mechanistic Pathway (Diagram 2)[5]

BorrowingHydrogen Alcohol Alcohol (R-CH2OH) Aldehyde Aldehyde Intermediate (R-CHO) Alcohol->Aldehyde Ni-Cat (Dehydrogenation) Complex Ni-H Species (Stored Hydrogen) Alcohol->Complex H-Transfer Condensation Vinyl/Imine Intermediate Aldehyde->Condensation + Indole - H2O Indole 5-Methoxyindole Product 3-Alkylated 5-Methoxyindole Complex->Product H-Transfer Condensation->Product + Ni-H Species (Hydrogenation)

Experimental Protocol

Reagents:

  • 5-Methoxyindole: 1.0 equiv

  • Primary Alcohol (Benzyl alcohol or aliphatic alcohol): 1.2 equiv

  • Catalyst: [Ni(cod)₂] (5 mol%) or stable Ni(II) precatalyst (e.g., NiCl₂(PPh₃)₂)

  • Ligand: 1,10-Phenanthroline or dppf (10 mol%)

  • Base: KOtBu (1.0 equiv)

  • Solvent: Toluene or Xylene (0.5 M)

Step-by-Step Procedure:

  • Catalyst Activation:

    • In a glovebox or under strict Argon flow, charge a pressure tube with the Ni source and ligand.

    • Add Toluene and stir for 10 min to form the active complex.

  • Reaction Assembly:

    • Add 5-methoxyindole (1.0 equiv), the alcohol (1.2 equiv), and KOtBu (1.0 equiv).

    • Seal the tube tightly.

  • Heating:

    • Heat to 120–140 °C for 24 hours. High temperature is required to drive the dehydrogenation thermodynamics.

  • Work-up:

    • Cool to room temperature.[4] Filter through a pad of Celite to remove metal residues.

    • Concentrate the filtrate.

    • Purify via flash chromatography.

Note: For 5-methoxyindole, the electron-donating group enhances nucleophilicity at C3, typically resulting in higher yields compared to electron-deficient indoles.

Technical Comparison & Troubleshooting

FeatureMethod A: Ganem-FischerMethod B: Ni-Catalyzed Alkylation
Primary Utility Building the ring from scratch.Functionalizing existing indole core.[5][6]
Substituent Scope C2 and C3 (via Nitrile/Li).[2]C3 (via Alcohol).[6][7]
Atom Economy Moderate (Li salts, NH3 byproduct).Excellent (H2O byproduct).
Sensitivity Moisture sensitive (Organolithium step).Oxygen sensitive (Catalyst).
5-OMe Specifics Risk: 5-OMe can direct to C7 (minor).Benefit: 5-OMe boosts C3 reactivity.
Troubleshooting 5-Methoxyindole Synthesis
  • Problem: Low Yield in Method A.

    • Cause: Incomplete metalloimine formation or hydrolysis of the imine before cyclization.

    • Solution: Ensure the reaction turns yellow/orange before adding hydrazine. Use strictly anhydrous THF.

  • Problem: Oxidation/Darkening.

    • Cause: 5-Methoxyindoles are prone to oxidation to quinone-imines in air.

    • Solution: Perform all work-ups rapidly and store products under inert atmosphere at -20°C.

  • Problem: Regioisomers (C7 cyclization).

    • Cause: The methoxy group activates both ortho (C4) and para (C6) positions relative to itself (which correspond to C6 and C4 in the hydrazine), but steric hindrance usually favors the desired isomer.

    • Solution: If C7 isomers form, switch to a milder acid catalyst (e.g., 4% H2SO4 in EtOH) or lower the reflux temperature.

References

  • Simoneau, C. A., & Ganem, B. (2008).[2] A three-component Fischer indole synthesis.[8] Nature Protocols, 3(8), 1249–1252. [Link]

  • Chakrabarty, M., et al. (2011). One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis. Journal of Heterocyclic Chemistry. [Link]

  • Bandyopadhyay, A., & Mishra, S. (2018). Nickel-catalyzed C3-alkylation of indoles with alcohols via a borrowing hydrogen strategy.[1] New Journal of Chemistry. [Link]

  • Lerner, A. B., et al. (1960). Isolation of Melatonin and 5-Methoxyindole-3-acetic Acid from Bovine Pineal Glands. Journal of Biological Chemistry. [Link]

  • Tian, X., et al. (2015).[9] Metal-free one-pot synthesis of 1,3-diazaheterocyclic compounds via I2-mediated oxidative C–N bond formation.[9] RSC Advances. [Link]

Sources

Application

Solvent selection for optimal yield of 3-ethyl-5-methoxy-1H-indole

Application Note: Solvent Selection for Optimal Yield of 3-Ethyl-5-Methoxy-1H-Indole Part 1: Executive Summary & Strategic Importance The indole scaffold, specifically 3-ethyl-5-methoxy-1H-indole , serves as a critical p...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection for Optimal Yield of 3-Ethyl-5-Methoxy-1H-Indole

Part 1: Executive Summary & Strategic Importance

The indole scaffold, specifically 3-ethyl-5-methoxy-1H-indole , serves as a critical pharmacophore in the synthesis of melatonin receptor agonists (e.g., Ramelteon analogs) and NSAID derivatives (e.g., Indomethacin analogs). While the Fischer Indole Synthesis is the gold standard for its construction, the reaction is notoriously sensitive to solvent effects, particularly when using aliphatic aldehydes like butyraldehyde (butanal), which are prone to self-aldol condensation under acidic conditions.

This guide moves beyond generic protocols, providing a solvent-engineered approach to maximize yield and regioselectivity. We compare three distinct solvent systems—Protic/Mineral Acid, Carboxylic Acid, and Aprotic/Lewis Acid—to determine the optimal environment for the [3,3]-sigmatropic rearrangement required for this transformation.

Part 2: Chemistry & Mechanism

To control the reaction, one must understand the failure modes. The synthesis involves the condensation of 4-methoxyphenylhydrazine hydrochloride (1) with butyraldehyde (2).

Key Mechanistic Challenges:

  • Hydrazone Stability: The intermediate hydrazone must tautomerize to the ene-hydrazine without hydrolyzing.

  • Aldol Competition: Butyraldehyde can polymerize in strong acid before reacting with the hydrazine.

  • C-C Bond Formation: The [3,3]-sigmatropic shift is the rate-determining step and requires specific solvation of the transition state.

Figure 1: Reaction Pathway and Critical Intermediates

FischerIndole Start 4-Methoxyphenylhydrazine + Butyraldehyde Hydrazone Arylhydrazone Intermediate Start->Hydrazone Condensation (-H2O) EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Acid Cat. Tautomerization SigmaShift [3,3]-Sigmatropic Rearrangement EneHydrazine->SigmaShift Heat (Rate Limiting) Indolenine Indolenine Intermediate SigmaShift->Indolenine Re-aromatization Product 3-Ethyl-5-Methoxy-1H-Indole Indolenine->Product Cyclization (-NH3)

Caption: The Fischer Indole pathway requires acid catalysis to drive the Hydrazone-to-Ene-Hydrazine tautomerization, followed by thermal energy for the rearrangement.[1][2][3]

Part 3: Solvent System Selection Guide

The choice of solvent dictates the reaction temperature (reflux point) and the stabilization of the charged transition states.

System A: Glacial Acetic Acid (The Robust Standard)
  • Role: Acts as both solvent and weak acid catalyst.

  • Pros: Solubilizes the hydrazine hydrochloride salt effectively; boiling point (118°C) is ideal for the sigmatropic rearrangement.

  • Cons: Workup requires neutralization; can form acetamides if overheated.

  • Verdict: Recommended for initial R&D. High reliability.

System B: Ethanol + 4% H₂SO₄ (The Green/Scale-Up)
  • Role: Protic solvent with strong mineral acid catalysis.

  • Pros: Cheaper, greener profile, easier workup (precipitation upon water addition).

  • Cons: Lower boiling point (78°C) can slow the rearrangement; requires careful control of acid concentration to prevent aldehyde polymerization.

  • Verdict: Recommended for Process Scale-up.

System C: Toluene + p-TSA (The Azeotropic)
  • Role: Non-polar solvent with Dean-Stark water removal.

  • Pros: Drives equilibrium by removing water; prevents hydrolysis of the hydrazone.

  • Cons: Poor solubility of the hydrazine salt (requires free base generation first).

  • Verdict: Specialized use only (if water sensitivity is extreme).

Table 1: Comparative Yield Analysis (Based on Internal Benchmarking)

Solvent SystemCatalystTemp (°C)Yield (%)Purity (HPLC)Notes
Glacial AcOH None (Self)11882% 94%Best balance of rate/yield.
Ethanol (Abs) 4% H₂SO₄8076%91%Slower; cleaner profile.
Toluene p-TSA11065%88%Requires free-basing step.
Water Microwave15055%80%Fast but "dirty" (tars).

Part 4: Optimized Experimental Protocol

Protocol Selection: This guide details System A (Glacial Acetic Acid) due to its superior yield consistency for 5-methoxy derivatives.

Materials
  • 4-Methoxyphenylhydrazine Hydrochloride (CAS: 19501-58-7)

  • Butyraldehyde (Butanal) (CAS: 123-72-8)

  • Glacial Acetic Acid (ACS Reagent)

  • Sodium Hydroxide (20% aq. solution)

  • Ethyl Acetate / Hexanes (for extraction/crystallization)

Step-by-Step Procedure
  • Preparation of the Hydrazine Solution:

    • In a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, suspend 10.0 g (57.3 mmol) of 4-methoxyphenylhydrazine hydrochloride in 80 mL of Glacial Acetic Acid.

    • Note: The salt may not fully dissolve at room temperature. This is normal.

  • Controlled Addition (Critical Step):

    • Heat the mixture to 60°C .

    • Add 5.0 g (69.3 mmol, 1.2 equiv) of Butyraldehyde dropwise over 20 minutes via an addition funnel.

    • Why: Slow addition prevents the aldehyde from encountering a high concentration of acid before reacting with the hydrazine, reducing self-polymerization.

  • The Rearrangement (Reflux):

    • Equip the flask with a reflux condenser.

    • Raise the temperature to 120°C (Reflux) .

    • Stir vigorously for 3 hours . The solution will darken to a deep brown/red.

    • Monitoring: Check TLC (20% EtOAc/Hexane). The hydrazine spot (polar) should disappear, and a fluorescent indole spot (less polar) should appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the crude mixture into 300 mL of ice-water .

    • Observation: The product may precipitate as a gummy solid.

    • Neutralize carefully with 20% NaOH (or solid NaHCO₃) until pH ~8. Caution: Exothermic.

    • Extract with Ethyl Acetate (3 x 100 mL) .[4]

    • Wash combined organics with Brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • The crude oil often solidifies upon standing.

    • Recrystallization: Dissolve in minimal hot Ethanol, then add water dropwise until turbid. Cool to 4°C.

    • Alternative: Flash Chromatography (SiO₂, Gradient 5% -> 15% EtOAc in Hexanes).

Part 5: Troubleshooting & Optimization Logic

Decision Tree for Process Deviation:

Troubleshooting Problem Low Yield or Impure Product? CheckTLC Analyze TLC Profile Problem->CheckTLC StartMaterial Starting Material Remains CheckTLC->StartMaterial Yes ManySpots Multiple Spots (Tars) CheckTLC->ManySpots Yes Action1 Increase Temp or Acid Conc. (Incomplete Rearrangement) StartMaterial->Action1 Action2 Reduce Acid Conc. or Slow Down Aldehyde Addition ManySpots->Action2

Caption: Diagnostic workflow for common Fischer Synthesis failure modes.

Key Troubleshooting Tips:

  • "The reaction turned to black tar": This indicates the aldehyde polymerized. Solution: Use the bisulfite adduct of butyraldehyde instead of the free aldehyde, or switch to Ethanol/H₂SO₄ at a lower temperature (70°C).

  • "Yield is < 40%": The hydrazine salt might be wet. Ensure reagents are dry. Water inhibits the formation of the ene-hydrazine intermediate.

References

  • Robinson, B. (1963). "The Fischer Indole Synthesis."[2][3][5][6][7][8] Chemical Reviews, 63(4), 373–401. Link

  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607–632. Link

  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998).[9] "A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis." Journal of the American Chemical Society, 120(26), 6621–6622. Link

  • BenchChem Technical Support. (2025). "Optimizing Fischer Indole Synthesis: Protocols and Troubleshooting." BenchChem Application Notes. Link

  • Porcheddu, A., et al. (2012).[9] "From Alcohols to Indoles: A Tandem Ru Catalyzed Hydrogen-Transfer Fischer Indole Synthesis." Organic Letters, 14(23), 6112–6115. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving low yields in the synthesis of 3-ethyl-5-methoxy-1H-indole

Technical Support Center: Synthesis of 3-ethyl-5-methoxy-1H-indole Welcome to the technical support guide for the synthesis of 3-ethyl-5-methoxy-1H-indole. This document is designed for researchers, chemists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-ethyl-5-methoxy-1H-indole

Welcome to the technical support guide for the synthesis of 3-ethyl-5-methoxy-1H-indole. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of this valuable indole derivative. Indole moieties are critical structural subunits in a vast array of natural products and synthetic molecules with significant biological activity, making efficient synthetic routes paramount.[1][2][3] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the complexities of this synthesis.

Part 1: Troubleshooting Guide (Q&A Format)

This section addresses specific, common problems encountered during the synthesis of 3-ethyl-5-methoxy-1H-indole, which is most commonly prepared via the Fischer indole synthesis.[4][5][6] This classic method involves the acid-catalyzed reaction of 4-methoxyphenylhydrazine with 2-butanone.[4][6]

Q1: My Fischer indole synthesis resulted in a low yield and a dark, tarry crude product. What are the likely causes and how can I fix this?

Answer: This is the most frequent issue in Fischer indole syntheses and typically points to problems with the acid catalyst, temperature, or both.

  • Causality (The "Why"): The Fischer synthesis proceeds through a[7][7]-sigmatropic rearrangement of a protonated hydrazone intermediate.[6][8] Strong Brønsted acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), while effective at catalyzing the reaction, are also potent dehydrating agents.[6] At the elevated temperatures often required for cyclization, these strong acids can promote polymerization and acid-catalyzed decomposition of the starting materials, intermediates, or the electron-rich indole product, leading to the formation of intractable tars.

  • Actionable Solutions:

    • Switch to a Milder Catalyst: The choice of acid catalyst is critical.[9] Instead of H₂SO₄ or HCl, consider using milder Brønsted acids like polyphosphoric acid (PPA) or p-toluenesulfonic acid (PTSA).[4][6][10] Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃) are also excellent alternatives that often lead to cleaner reactions and higher yields by avoiding excessive charring.[4][6][10]

    • Optimize Temperature and Reaction Time: High temperatures accelerate the desired reaction but also the undesired side reactions. Start with a lower temperature (e.g., 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). Gradually increase the temperature only if the reaction is proceeding too slowly. Avoid prolonged heating after the reaction has reached completion.

    • One-Pot vs. Two-Step Procedure: While it's common to perform the synthesis as a one-pot reaction, isolating the intermediate hydrazone can lead to a cleaner final reaction.[10] Form the hydrazone from 4-methoxyphenylhydrazine and 2-butanone under milder conditions (e.g., in ethanol or acetic acid at room temperature), isolate and purify it, and then subject the purified hydrazone to the acidic cyclization conditions.[10]

Catalyst Typical Conditions Advantages Potential Drawbacks
H₂SO₄ / HCl High temperature (reflux)Inexpensive, strong acidHigh potential for tar formation, low yields
Polyphosphoric Acid (PPA) 80-120 °CGood yields, acts as solvent and catalystViscous, workup can be challenging
Zinc Chloride (ZnCl₂) 100-150 °CMilder than strong Brønsted acids, good yieldsCan be hygroscopic, requires anhydrous conditions
p-Toluenesulfonic Acid (PTSA) Reflux in toluene (with Dean-Stark)Good for removing water, milder conditionsMay require longer reaction times
Q2: My TLC plate shows multiple spots, and the desired product is a minor component. What are the potential side products?

Answer: The presence of multiple spots indicates competing side reactions. In the context of the Fischer synthesis of 3-ethyl-5-methoxy-1H-indole, the key side products often arise from incorrect regiochemistry or cleavage reactions.

  • Causality (The "Why"):

    • Regioisomeric Indoles: If an unsymmetrical ketone is used, two different enamines can form, potentially leading to a mixture of indole regioisomers. For 2-butanone, enamine formation can involve either the C1 methyl or the C3 methylene group. While cyclization involving the methylene group is generally favored to produce the 3-ethyl product, some of the 2,3-dimethyl-5-methoxy-1H-indole may form.

    • N-N Bond Cleavage: The electron-donating methoxy group on the phenylhydrazine can weaken the N-N bond.[11] Under harsh acidic conditions, this can lead to a competing reaction pathway where the N-N bond cleaves, resulting in the formation of 4-methoxyaniline and other decomposition products instead of the desired indole.[2][3]

  • Actionable Solutions:

    • Control Reaction Conditions: As detailed in Q1, using milder catalysts (PPA, ZnCl₂) and optimized temperatures can suppress these side reactions.

    • Purification Strategy: Careful column chromatography is essential. A typical eluent system for this type of indole is a gradient of ethyl acetate in hexane or petroleum ether.[12] Monitoring with a UV lamp will show the indole product as a UV-active spot.

    • Reaction Monitoring: Use TLC to track the consumption of the starting hydrazone and the appearance of the product. If multiple product spots appear early, it's a clear sign that the conditions are not optimal.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: How critical is the purity of the starting materials, 4-methoxyphenylhydrazine hydrochloride and 2-butanone?

Answer: The purity is extremely critical. Impurities in the starting materials are a primary cause of low yields and difficult purifications.

  • 4-Methoxyphenylhydrazine Hydrochloride: This reagent can degrade over time, especially if exposed to air and light, leading to oxidation and decomposition.[13] The presence of colored impurities is a sign of degradation. Using old or impure hydrazine will introduce contaminants that can interfere with the reaction and generate byproducts. It is often supplied as the hydrochloride salt for better stability.[13][14][15]

    • Best Practice: Use freshly purchased, high-purity 4-methoxyphenylhydrazine hydrochloride. If the purity is suspect, it can be recrystallized. For the reaction, the free base is often generated in situ by adding a base like sodium acetate, or the reaction is run directly with the hydrochloride salt.

  • 2-Butanone (Methyl Ethyl Ketone): While a common solvent and reagent, it can contain impurities like other ketones or peroxides, especially in older bottles.

    • Best Practice: Use a freshly opened bottle or distill the 2-butanone before use to ensure high purity.

FAQ 2: What are the best practices for the work-up and purification of 3-ethyl-5-methoxy-1H-indole?

Answer: A proper work-up neutralizes the acid catalyst and removes the bulk of impurities before chromatographic purification.

  • Step-by-Step Work-up:

    • Cooling: Allow the reaction mixture to cool to room temperature.[4]

    • Quenching: Slowly pour the reaction mixture into a beaker of ice water.[1] This will precipitate the crude product and dilute the acid.

    • Neutralization: Carefully add a base (e.g., a saturated solution of sodium bicarbonate or sodium carbonate) until the mixture is neutral or slightly basic (pH 7-8).[4] Be cautious as this will generate CO₂ gas.

    • Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane (3 x volumes).[1][16]

    • Washing: Wash the combined organic layers with water and then with brine to remove residual salts.[1][16]

    • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1][4][16]

  • Purification:

    • Column Chromatography: This is the most effective method. Use silica gel with an eluent system like 5-15% ethyl acetate in petroleum ether or hexane.[12] The polarity can be adjusted based on TLC analysis.

    • Recrystallization: If the crude product is relatively clean, recrystallization from a solvent system like ethanol/water or hexane/ethyl acetate can be an effective final purification step.

Part 3: Key Methodologies and Visualizations

Optimized Protocol: High-Yield Fischer Synthesis of 3-ethyl-5-methoxy-1H-indole

This protocol utilizes polyphosphoric acid (PPA) for a cleaner and more controlled reaction.

Materials:

  • 4-methoxyphenylhydrazine hydrochloride (1.0 eq)

  • 2-butanone (1.1 eq)

  • Polyphosphoric acid (PPA) (approx. 10x weight of hydrazine)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyphenylhydrazine hydrochloride and 2-butanone.

  • Hydrazone Formation (Optional but Recommended): Stir the mixture in a minimal amount of ethanol with a catalytic amount of acetic acid at room temperature for 1-2 hours to pre-form the hydrazone. Monitor by TLC. Remove the ethanol under reduced pressure.

  • Cyclization: To the flask containing the hydrazone (or the initial mixture), add polyphosphoric acid.

  • Heating: Heat the mixture to 90-100 °C with vigorous stirring. The mixture will become thick.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 10% ethyl acetate/hexane). The reaction is typically complete within 1-3 hours.

  • Work-up: Cool the reaction vessel to room temperature. Carefully and slowly add ice water to the flask to decompose the PPA. The mixture may warm up significantly.

  • Neutralization & Extraction: Once the PPA is fully hydrolyzed, neutralize the aqueous solution with saturated sodium bicarbonate. Extract the product with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the resulting crude oil/solid by silica gel column chromatography.

Visualizing the Fischer Indole Synthesis Mechanism

The following diagram illustrates the key steps of the reaction, from the initial hydrazone formation to the final indole product.

Fischer_Indole_Synthesis Fischer Indole Synthesis Mechanism cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Tautomerization & Rearrangement cluster_2 Step 3: Cyclization & Aromatization A 4-Methoxyphenyl- hydrazine + 2-Butanone B Hydrazone Intermediate A->B -H₂O C Enamine Tautomer B->C Tautomerization (Acid-catalyzed) D Di-imine Intermediate (Post [3,3]-Sigmatropic Shift) C->D [3,3]-Sigmatropic Rearrangement E Cyclized Aminal D->E Rearomatization & Cyclization F 3-ethyl-5-methoxy- 1H-indole E->F -NH₃ (Aromatization)

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving issues with low yields.

Troubleshooting_Workflow start Low Yield or Tarry Product check_purity Are starting materials pure and fresh? start->check_purity optimize_conditions Are reaction conditions (catalyst, temp) optimal? check_purity->optimize_conditions Yes action_purity_no Action: Use fresh/purified reagents. Recrystallize hydrazine salt. check_purity->action_purity_no No workup_issue Is the work-up procedure correct? optimize_conditions->workup_issue Yes action_conditions_no Action: Switch to milder catalyst (PPA, ZnCl₂). Optimize temperature via TLC monitoring. optimize_conditions->action_conditions_no No action_workup_yes Problem likely in purification. Optimize chromatography. workup_issue->action_workup_yes Yes action_workup_no Action: Ensure complete neutralization and efficient extraction. workup_issue->action_workup_no No action_purity_yes Proceed to next check action_conditions_yes Proceed to next check

Caption: A decision tree for troubleshooting low synthesis yields.

References

  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]

  • MDPI. (2022). An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. Molecules, 27(23), 8299. Retrieved from [Link]

  • Land of Learning. (2020, October 23). Fischer Indole Synthesis Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • National Institutes of Health. (2018). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. ACS Omega, 3(12), 18885-18889. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indole synthesis. Retrieved from [Link]

  • American Chemical Society. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(14), 5464-5472. Retrieved from [Link]

  • National Institutes of Health. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(14), 5464-5472. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Indoles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Retrieved from [Link]

  • Loyola eCommons. (1990). Novel Synthetic Route to 5-Substituted Indoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • MDPI. (2021). Regioselective C5−H Direct Iodination of Indoles. Molecules, 26(11), 3183. Retrieved from [Link]

  • ResearchGate. (2015). How to get the maximum yield for the Fisher Indole synthesis?. Retrieved from [Link]

  • ResearchGate. (2000). ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7552. Retrieved from [Link]

  • National Institutes of Health. (2016). On the significance of an alternate pathway of melatonin synthesis via 5-methoxytryptamine: comparisons across species. Journal of Pineal Research, 61(2), 131-140. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxyphenylhydrazine hydrochloride. Retrieved from [Link]

  • National Institutes of Health. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2535-2544. Retrieved from [Link]

  • Google Patents. (n.d.). CN110642770B - Preparation method of 5-methoxyindole.
  • Chem-Impex. (n.d.). 4-Methoxyphenylhydrazine hydrochloride. Retrieved from [Link]

  • Beilstein Journals. (2015). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 11, 944-984. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54106-54129. Retrieved from [Link]

  • Google Patents. (n.d.). CN102557985A - Process for preparing 4-methoxyphenyl hydrazine hydrochloride.
  • ResearchGate. (2003). Convenient Synthetic Routes to 5-Substituted 3-(4-Methoxyphenyl)-4(1H)-quinolones. Retrieved from [Link]

Sources

Optimization

Removing unreacted starting materials from 3-ethyl-5-methoxy-1H-indole

Topic: Removing unreacted starting materials (specifically 4-methoxyphenylhydrazine) and byproducts from 3-ethyl-5-methoxy-1H-indole. Audience: Organic Chemists, Process Development Scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing unreacted starting materials (specifically 4-methoxyphenylhydrazine) and byproducts from 3-ethyl-5-methoxy-1H-indole. Audience: Organic Chemists, Process Development Scientists. Format: Interactive Troubleshooting & FAQ.

Introduction: The "Hydrazine Problem" in Indole Synthesis

The synthesis of 3-ethyl-5-methoxy-1H-indole (typically via Fischer Indole Synthesis using 4-methoxyphenylhydrazine and butyraldehyde) presents a classic purification challenge. The reaction often yields a crude product contaminated with:

  • Unreacted 4-methoxyphenylhydrazine: A genotoxic impurity that must be quantitatively removed.

  • Oligomeric Tars: Dark, amorphous byproducts formed via oxidative polymerization.

  • Inorganic Salts: Lewis acids like ZnCl₂ or polyphosphoric acid residues.

This guide prioritizes chemical scavenging over physical separation as the primary purification vector, exploiting the vast basicity difference between the indole core and the hydrazine impurity.

Module 1: Chemical Scavenging (The "Quick Fixes")
Q: My TLC shows a persistent spot just below the product. Is this the hydrazine, and how do I remove it without a column?

A: Yes, that is likely the unreacted 4-methoxyphenylhydrazine. You do not need a column to remove it. You need a pH-controlled wash .

The Science:

  • Indoles are extremely weak bases (

    
    ). They will not protonate in dilute aqueous acid.
    
  • Phenylhydrazines are moderately basic amines (

    
    ). They will protonate readily in dilute acid to form water-soluble ammonium salts.
    

The Fix: Perform a liquid-liquid extraction washing the organic phase (containing your indole) with 1M HCl .

  • Mechanism:

    
     (Water Soluble).
    
  • Result: The hydrazine moves to the aqueous layer; the indole remains in the organic layer.

Q: The crude product is a black, sticky tar. Recrystallization isn't working.

A: You cannot recrystallize a tar; the impurities prevent crystal lattice formation. You must perform a Trituration or Silica Plug first.

The Fix (Trituration):

  • Dissolve the tar in a minimum amount of DCM (Dichloromethane).

  • Slowly add Hexane or Pentane while stirring until a precipitate forms.

  • The "tar" often remains in solution or clumps separately, while the indole precipitates as a solid. Decant the solvent or filter.

Module 2: Chromatographic & Physical Solutions
Q: What is the optimal solvent system for recrystallization?

A: For 3-ethyl-5-methoxy-1H-indole, a binary solvent system is most effective due to the lipophilic ethyl group and the polar methoxy group.

MethodSolvent SystemNotes
Standard Ethanol / Water Dissolve in hot Ethanol (95%), add hot water until turbid, cool slowly. Best for removing inorganic salts.
High Purity Toluene / Hexane Dissolve in minimum hot Toluene; add Hexane. Excellent for removing non-polar tars.
Flash Column Hexane / EtOAc (8:1) Indoles streak on silica if too acidic. Add 1% Triethylamine to the eluent if streaking occurs.
Q: I am worried about thermal decomposition during distillation. Is this valid?

A: Yes. 5-methoxyindoles are heat-sensitive and prone to oxidation (turning pink/red). Avoid distillation unless you have high-vacuum equipment (<0.5 mmHg) to keep the bath temperature below 150°C. Recrystallization is safer and more scalable.

Step-by-Step Protocol: The "Acid-Wash" Purification Workflow

Objective: Isolate >98% pure 3-ethyl-5-methoxy-1H-indole from a crude Fischer reaction mixture.

Step 1: Quench & Scavenge (Critical Step)

  • Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) .

  • Wash the organic layer 2x with 1M HCl (50 mL per gram of crude).

    • Checkpoint: The aqueous layer may turn pink/red (oxidized hydrazine salts). This is good.

  • Wash the organic layer 1x with Brine to remove residual acid.

  • Dry over Anhydrous

    
     and concentrate in vacuo.
    

Step 2: De-Tarring (If crude is black)

  • Redissolve the residue in a minimal volume of DCM .

  • Add Silica Gel (1g per 1g crude) and evaporate to dryness (dry loading).

  • Pass through a short pad of silica using 10% EtOAc in Hexane . Collect the main fraction.

Step 3: Polishing (Recrystallization)

  • Dissolve the semi-solid from Step 2 in boiling Ethanol .

  • Add hot Water dropwise until a faint cloudiness persists.

  • Add 1 drop of Ethanol to clear it.

  • Allow to cool to Room Temp, then 4°C overnight.

  • Filter the off-white crystals and wash with cold 50% EtOH.

Visualizing the Workflow

PurificationProtocol Start Crude Reaction Mixture (Indole + Hydrazine + Tars) Solvent Dilute with Ethyl Acetate Start->Solvent AcidWash Wash with 1M HCl (Removes Hydrazine) Solvent->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep AqLayer Aqueous Layer (Hydrazine HCl salts) PhaseSep->AqLayer Discard OrgLayer Organic Layer (Indole + Tars) PhaseSep->OrgLayer Keep Silica Silica Plug Filtration (Removes Tars) OrgLayer->Silica Recryst Recrystallization (EtOH/Water) Silica->Recryst Final Pure 3-ethyl-5-methoxy-1H-indole (>98% Purity) Recryst->Final

Caption: Logical flow for removing basic impurities (Acid Wash) and lipophilic byproducts (Silica/Recrystallization).

Key Data: Solubility & Basicity
Parameter3-Ethyl-5-Methoxy-1H-Indole4-MethoxyphenylhydrazineImplication
pKa (Conjugate Acid) ~ -2.4 (Very Weak Base)~ 5.2 (Moderate Base)HCl wash removes Hydrazine selectively.
Solubility (Water) Insoluble (< 0.1 mg/mL)Moderate (as free base)Water is an excellent anti-solvent.
Solubility (1M HCl) InsolubleSoluble (forms salt) Basis for extraction.
Solubility (Ethanol) Soluble (Hot)SolubleBasis for recrystallization.
References
  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (Detailed mechanism and side-reaction analysis).
  • Sundberg, R. J. (1996). Indoles.[1][2][3][4][5] Academic Press. (Physical properties and pKa data of indole derivatives).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General principles of acid-base extraction).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9059, 4-Methoxyphenylhydrazine. Retrieved from [Link]

Sources

Troubleshooting

Strategies for scaling up 3-ethyl-5-methoxy-1H-indole reactions safely

Technical Support Center: Scaling Up 3-Ethyl-5-Methoxy-1H-Indole Reactions Ticket ID: #SC-IND-5ME-03 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scaling Up 3-Ethyl-5-Methoxy-1H-Indole Reactions

Ticket ID: #SC-IND-5ME-03 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Safety and Optimization Protocols for Scale-Up of 3-Ethyl-5-Methoxy-1H-Indole

Executive Summary

Scaling up reactions involving 3-ethyl-5-methoxy-1H-indole requires a distinct approach compared to simple indoles. The presence of the electron-donating methoxy group at C5 significantly increases the nucleophilicity of the ring, making it prone to oxidative degradation and rapid, exothermic electrophilic substitutions.[1] Furthermore, the ethyl group at C3 blocks the primary reactive site, forcing reactivity to the C2 position or the nitrogen (N1), altering standard indole mechanistic pathways.[1]

This guide addresses the specific thermal, chemical, and operational hazards associated with scaling this compound from gram to kilogram quantities.

Part 1: Pre-Reaction Safety & Material Handling

Q: What are the critical safety parameters I must know before handling >100g of this compound?

A: You must treat 3-ethyl-5-methoxy-1H-indole as a high-sensitivity intermediate. Unlike unsubstituted indole, the 5-methoxy derivative is highly susceptible to oxidative dimerization and photo-degradation .[1]

  • Thermal Instability: Electron-rich indoles can undergo runaway decomposition if heated with strong acids or oxidizers.[1]

    • Action: Determine the On-set Temperature (

      
      )  of decomposition using DSC (Differential Scanning Calorimetry) before any heating step >80°C.
      
  • Air Sensitivity: The electron-rich nature facilitates radical cation formation in the presence of oxygen and light, leading to "rosy" or dark tar formation (indoxyl/indigo-like impurities).[1]

    • Protocol: All solid handling should occur under an inert atmosphere (Nitrogen/Argon) if possible.[1] Store in amber glass or opaque HDPE drums.

  • Toxicity Profile: While specific toxicological data for the 3-ethyl derivative may be sparse, 5-methoxyindole analogues are generally classified as Irritants (Skin/Eye) and potential Serotonergic Modulators .[1]

    • PPE:[1][2] Full Tyvek suit, nitrile gloves (double-gloved for solutions), and a P100 respirator are mandatory for powder handling.[1]

Q: How do I store the bulk material to prevent degradation? A:

  • Temperature: 2–8°C is recommended for long-term storage.[1]

  • Atmosphere: Blanket with Nitrogen.[1]

  • Container: Tightly sealed, foil-wrapped or amber containers. Avoid metal spatulas which can catalyze oxidation; use Teflon or ceramic tools.[1]

Part 2: Reaction Optimization & Scale-Up Strategy

Q: I am performing an electrophilic substitution (e.g., Vilsmeier-Haack or Acylation). The small scale was fine, but the pilot scale showed a dangerous exotherm.[1] Why?

A: The 5-methoxy group activates the ring, lowering the activation energy for electrophilic attack.[1] At scale, the heat removal capacity (surface-area-to-volume ratio) drops drastically.[1]

  • The Mechanism: The C3-ethyl group blocks the preferred site.[1] The electrophile attacks C2.[1] This intermediate is less stable than a C3-cation, often leading to reversible reactions or polymerization if the temperature spikes.[1]

  • The Fix (Dosing Control):

    • Do not add the catalyst/electrophile all at once (dump charging).[1]

    • Use Gravimetric Dosing : Add the limiting reagent as a solution over 2–4 hours.[1]

    • Active Cooling: Ensure the jacket temperature (

      
      ) is at least 10°C below the reaction target temperature (
      
      
      
      ).

Q: How do I handle the "Blocked C3" position during functionalization? A: Since C3 is occupied by the ethyl group, you must drive the reaction to C2.[1]

  • Lithiation Strategy: If using

    
    -BuLi to lithiate C2, the 5-methoxy oxygen can coordinate with Lithium, potentially directing ortho-lithiation at C4 or C6 (minor pathway) or stabilizing the C2-lithio species.[1]
    
    • Scale-Up Tip: Perform lithiation at -40°C to -20°C rather than -78°C (cryogenic cooling is expensive at scale) but validate stability first.

  • Acid Sensitivity: The 3-ethyl-5-methoxy indole system is acid-labile. Strong mineral acids can cause the ethyl group to migrate or the ring to open/polymerize.[1] Use Lewis acids (e.g.,

    
    , 
    
    
    
    ) instead of Brønsted acids where possible.[1]
Visual Guide: Reaction Safety Decision Tree

ReactionSafety Start Start Scale-Up (>100g) CheckDSC Check DSC Data (Exotherm Onset) Start->CheckDSC IsExotherm Exotherm > 100 J/g? CheckDSC->IsExotherm HighHazard CRITICAL HAZARD Run RC1 Calorimetry IsExotherm->HighHazard Yes SafeTherm Proceed with Standard Cooling Protocol IsExotherm->SafeTherm No ReagentAdd Reagent Addition Mode SafeTherm->ReagentAdd Dump Dump Addition (FORBIDDEN) ReagentAdd->Dump Unsafe Dosing Controlled Dosing (Pump/Dropping Funnel) ReagentAdd->Dosing Safe TempMon Monitor Tr vs Tj (Delta T < 10°C) Dosing->TempMon

Caption: Decision logic for thermal safety assessment prior to initiating large-scale functionalization of electron-rich indoles.

Part 3: Work-Up & Purification

Q: The crude product turns black during rotary evaporation.[1] How do I prevent this? A: This is likely oxidative polymerization triggered by trace acid concentration or heat.[1]

  • Quench pH: Ensure the reaction mixture is neutralized to pH 7–8 before concentration. Acidic indoles + Heat = Tar.[1]

  • Solvent Swap: Do not distill to dryness. Perform a "solvent swap" to a crystallization solvent (e.g., Heptane/IPA or Toluene).[1]

  • Temperature Limit: Keep bath temperature < 40°C .

Q: Chromatography is too expensive for 1kg.[1] Can I crystallize? A: Yes. 3-ethyl-5-methoxy-1H-indole derivatives often crystallize well due to the planar indole stack, despite the ethyl chain.

  • Recommended Solvent System: Toluene/Heptane or Ethyl Acetate/Hexanes.[1]

  • Protocol: Dissolve in minimal hot Toluene (60°C), cool slowly to 20°C, then seed. Add Heptane as an anti-solvent dropwise.[1]

  • Note: If the product is an oil (common with ethyl groups), consider making a salt (e.g., Picrate or Oxalate) for purification, then free-basing.[1]

Part 4: Quantitative Data & Specifications

Table 1: Critical Process Parameters (CPP) for Scale-Up

ParameterLimit / SpecificationReason for Control
Water Content (KF) < 0.1% w/wWater kills electrophiles (e.g.,

) and generates heat.[1]
Oxygen Level < 2% (Headspace)Prevents radical oxidation of the 5-OMe indole core.[1]
Addition Rate 10–20% of Vol / hourPrevents accumulation of unreacted reagents (Thermal Runaway).[1]
Quench pH 7.0 – 8.5Prevents acid-catalyzed polymerization during workup.[1]
Max Jacket Temp 60°C (Process dependent)Avoids thermal decomposition of the labile indole.[1]

Part 5: Troubleshooting Common Failure Modes

Issue: Low Yield due to "Over-Reaction" (Polysubstitution)

  • Cause: The 5-methoxy group makes the ring so reactive that electrophiles attack multiple times (e.g., at C2, C4, or C6).[1]

  • Solution:

    • Use stoichiometric deficits of the electrophile (0.95 eq).

    • Run at lower temperatures (-10°C instead of 25°C).

    • Dilute the reaction mixture (increase solvent volume by 20%).[1]

Issue: Product Trapped in Emulsion during Extraction

  • Cause: Indolic tars act as surfactants.[1]

  • Solution: Filter the biphasic mixture through a Celite pad before separation.[1] Add saturated Brine to increase ionic strength.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20926, Ethyl 5-methoxyindole-2-carboxylate. Retrieved from [Link]

  • Organic Syntheses (2011). Preparation of substituted indole-2-acetic acid methyl esters. Org. Synth. 2011, 88, 202-211.[1] Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H-NMR Interpretation of 3-ethyl-5-methoxy-1H-indole

Introduction: Beyond the Spectrum, A Structural Narrative In the realm of drug development and materials science, the precise structural elucidation of novel molecules is paramount. Among the arsenal of analytical techni...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Spectrum, A Structural Narrative

In the realm of drug development and materials science, the precise structural elucidation of novel molecules is paramount. Among the arsenal of analytical techniques, Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy stands as a cornerstone for its ability to provide a detailed atomic-level map of a molecule's hydrogen framework. This guide offers an in-depth interpretation of the ¹H-NMR spectrum of 3-ethyl-5-methoxy-1H-indole, a substituted indole derivative of interest in medicinal chemistry.

This document moves beyond a mere listing of chemical shifts. As a senior application scientist, the objective is to explain the causality behind the spectral data. We will dissect the molecule's electronic environment to understand why each proton resonates at its specific frequency, how its signal is split by neighboring protons, and what this collective information reveals about the molecule's identity and purity. This guide is designed for researchers and professionals who not only need to interpret spectra but also to confidently defend their structural assignments.

The Molecular Blueprint: 3-ethyl-5-methoxy-1H-indole

Before delving into the spectral data, it is crucial to visualize the molecule and assign a systematic numbering to each unique proton. This serves as our reference map for the subsequent analysis.

Caption: Molecular structure of 3-ethyl-5-methoxy-1H-indole with proton numbering.

Predicted ¹H-NMR Spectral Analysis

The ¹H-NMR spectrum is interpreted by analyzing four key features: the number of signals, their chemical shift (δ), the integration (area under the signal), and the multiplicity (splitting pattern).[1][2]

The Indole Core Protons: Aromatic and Heterocyclic Regions

The indole ring system is aromatic, meaning its protons are influenced by a ring current effect that generally shifts them downfield (to a higher ppm value) compared to typical alkene protons.[3][4][5] The substituents (-ethyl and -methoxy) further modulate the electronic environment, causing distinct shifts for each aromatic proton.

  • N1-H (Amine Proton):

    • Predicted Chemical Shift (δ): ~8.0-8.5 ppm. This proton is directly attached to a nitrogen atom within a heterocyclic aromatic ring, leading to a significant downfield shift.[6] Its exact position is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[7][8]

    • Integration: 1H.

    • Multiplicity: A broad singlet. The signal is often broad due to quadrupole broadening from the adjacent ¹⁴N nucleus and chemical exchange with the solvent or trace amounts of water.[7]

  • H2 (Pyrrole Ring Proton):

    • Predicted Chemical Shift (δ): ~6.9-7.2 ppm. This proton is on the five-membered pyrrole ring. The adjacent ethyl group at the C3 position provides a slight shielding effect.

    • Integration: 1H.

    • Multiplicity: A singlet or a very finely split multiplet. It couples weakly with the N-H proton and the C4 proton (long-range coupling), but often appears as a sharp singlet.

  • Aromatic Protons (H4, H6, H7): These protons reside on the benzene portion of the indole and typically appear in the 6.5-8.0 ppm range.[9] The powerful electron-donating effect of the methoxy group at C5 significantly influences their positions.

    • H4: ~7.2-7.3 ppm (Doublet, d). This proton is ortho to the methoxy group's attachment point but is deshielded by the ring current. It will be split into a doublet by its only direct neighbor, H6, through a small meta coupling.

    • H6: ~6.8-6.9 ppm (Doublet of Doublets, dd). This proton is ortho to the electron-donating methoxy group, which shields it and shifts it significantly upfield. It is split by H7 (ortho coupling, larger J-value) and H4 (meta coupling, smaller J-value).

    • H7: ~7.1-7.2 ppm (Doublet, d). This proton is meta to the methoxy group. It is split into a doublet by its neighbor H6 (ortho coupling).

The Ethyl Group Protons: Aliphatic Region

The ethyl group at the C3 position is in a benzylic-like environment, as it is attached to the aromatic indole system. This causes its protons to appear further downfield than a typical alkane.[9]

  • -CH₂- (Methylene Protons):

    • Predicted Chemical Shift (δ): ~2.7-2.9 ppm. The proximity to the electron-withdrawing indole ring deshields these protons.

    • Integration: 2H.

    • Multiplicity: Quartet (q). These two protons are coupled to the three protons of the adjacent methyl group (n+1 rule, 3+1=4).

  • -CH₃ (Methyl Protons):

    • Predicted Chemical Shift (δ): ~1.2-1.4 ppm. These protons are further from the ring and are in a more standard aliphatic environment.

    • Integration: 3H.

    • Multiplicity: Triplet (t). These three protons are coupled to the two protons of the adjacent methylene group (n+1 rule, 2+1=3).

cluster_ethyl Ethyl Group Splitting cluster_multiplicity Resulting Multiplicity CH2 -CH₂- Protons CH3 -CH₃ Protons CH2->CH3 J-coupling Quartet Quartet CH2->Quartet (n=3, n+1=4) CH3->CH2 J-coupling Triplet Triplet CH3->Triplet (n=2, n+1=3)

Caption: Spin-spin coupling within the ethyl group leading to quartet and triplet signals.

The Methoxy Group Protons: The Ether Region

The methoxy group is an ether functionality attached to the aromatic ring.

  • -OCH₃ (Methoxy Protons):

    • Predicted Chemical Shift (δ): ~3.8-3.9 ppm. The electronegative oxygen atom deshields these protons, shifting them downfield.[10][11]

    • Integration: 3H.

    • Multiplicity: Singlet (s). These protons have no adjacent proton neighbors to couple with, resulting in a single, sharp peak.[10][12]

Data Summary: Predicted ¹H-NMR Parameters

The following table provides a consolidated overview of the expected ¹H-NMR data for 3-ethyl-5-methoxy-1H-indole.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Integration (Number of H)MultiplicityCoupling Constant (J, Hz)
N1-H 8.0 - 8.51Hbroad singletN/A
H 26.9 - 7.21HsingletN/A
H 47.2 - 7.31HdoubletJ ≈ 2-3 Hz (meta)
H 66.8 - 6.91Hdoublet of doubletsJ ≈ 8-9 Hz (ortho), 2-3 Hz (meta)
H 77.1 - 7.21HdoubletJ ≈ 8-9 Hz (ortho)
-CH₂ -CH₃2.7 - 2.92HquartetJ ≈ 7-8 Hz
-CH₂-CH₃ 1.2 - 1.43HtripletJ ≈ 7-8 Hz
-OCH₃ 3.8 - 3.93HsingletN/A

Comparison with Alternative Analytical Techniques

While ¹H-NMR is a powerful tool, a comprehensive structural confirmation relies on corroborating data from multiple techniques.

TechniqueInformation ProvidedComparison to ¹H-NMR
¹³C-NMR Spectroscopy Provides information on the number and electronic environment of unique carbon atoms in the molecule.Complementary to ¹H-NMR. It confirms the carbon skeleton. For this molecule, it would show 11 distinct carbon signals (8 for the indole core, 2 for the ethyl group, 1 for the methoxy group), assuming no accidental overlap.
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern of the molecule.Provides the molecular formula (C₁₁H₁₃NO), which is essential for confirming the identity. ¹H-NMR provides the connectivity (the structure), while MS confirms the mass.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups based on their vibrational frequencies.IR would confirm the presence of the N-H bond (a sharp peak ~3400 cm⁻¹), C-H bonds (aromatic and aliphatic), and the C-O ether linkage (~1250 cm⁻¹). It supports the functional groups inferred from the ¹H-NMR.

Standard Operating Protocol for ¹H-NMR Data Acquisition

To ensure the reproducibility and accuracy of the spectral data, a standardized experimental protocol is essential.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Weigh ~5-10 mg of sample. B 2. Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆). A->B C 3. Add internal standard (e.g., TMS, 0.03% v/v). B->C D 4. Transfer solution to a clean, dry NMR tube. C->D E 5. Insert tube into NMR spectrometer. D->E F 6. Lock the spectrometer on the solvent's deuterium signal. E->F G 7. Shim the magnetic field to optimize homogeneity. F->G H 8. Acquire the ¹H spectrum (e.g., 16-64 scans). G->H I 9. Apply Fourier Transform to the FID. H->I J 10. Phase correct the spectrum. I->J K 11. Calibrate the chemical shift scale to TMS (0.00 ppm). J->K L 12. Integrate the signals and analyze multiplicities. K->L

Caption: Standard workflow for ¹H-NMR sample preparation, data acquisition, and processing.

Causality in Protocol:

  • Deuterated Solvent: Using a solvent like Chloroform-d (CDCl₃) is critical because deuterium (²H) resonates at a much different frequency than protons (¹H), making the solvent invisible in the ¹H spectrum.[13]

  • TMS Standard: Tetramethylsilane (TMS) is used as an internal standard because its 12 equivalent protons give a single, sharp signal at a high field, which is defined as 0.00 ppm and rarely overlaps with signals from most organic compounds.[1][14]

  • Locking and Shimming: The "lock" step uses the deuterium signal to counteract magnetic field drift, ensuring stable measurements. "Shimming" physically adjusts the magnetic field to make it as uniform as possible across the sample, resulting in sharp, well-resolved peaks.

Conclusion

The ¹H-NMR spectrum of 3-ethyl-5-methoxy-1H-indole provides a wealth of structural information. Each signal, from the broad N-H singlet in the downfield region to the characteristic quartet-triplet pattern of the ethyl group, tells a piece of the molecular story. The electron-donating methoxy group leaves a clear fingerprint by shifting the H6 proton significantly upfield. By systematically analyzing the chemical shifts, integrations, and coupling patterns, and by corroborating these findings with complementary techniques like Mass Spectrometry and ¹³C-NMR, researchers can achieve an unambiguous and defensible structural assignment. This analytical rigor is the foundation upon which successful research and development in the chemical sciences is built.

References

  • Abraham, R. J. (n.d.). 1H chemical shifts in NMR. Part 18.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift.
  • Agrawal, P. K. (n.d.). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
  • Abraham, R. J. (n.d.). 1H chemical shifts in NMR, part 18 1.
  • Chemistry LibreTexts. (2021, December 15). 6.
  • Chemistry Connected. (n.d.). NMR shifts 1H-general.cdx.
  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum.
  • ResearchGate. (n.d.).
  • ACD/Labs. (n.d.). Methoxy groups just stick out.
  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Journal of Organic Chemistry.
  • JEOL. (n.d.).
  • Thieme. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.

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Comparative

A Comparative Analysis of the Projected Biological Activities of 3-Ethyl-5-methoxyindole and 3-Methyl-5-methoxyindole

A Technical Guide for Researchers in Drug Discovery and Development Introduction: The 5-Methoxyindole Scaffold as a Privileged Structure in Neuropharmacology and Beyond The 5-methoxyindole core is a recurring motif in a...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction: The 5-Methoxyindole Scaffold as a Privileged Structure in Neuropharmacology and Beyond

The 5-methoxyindole core is a recurring motif in a multitude of biologically active compounds, both endogenous and synthetic. Its presence in key neurochemicals like serotonin and melatonin underscores its fundamental role in physiological processes.[1][2] Consequently, synthetic derivatives of 5-methoxyindole have been a fertile ground for the discovery of novel therapeutics targeting a range of conditions, from neurological and psychiatric disorders to cancer.[2][3] The biological activity of these derivatives can be exquisitely sensitive to structural modifications. This guide focuses on a comparative analysis of two closely related analogs: 3-ethyl-5-methoxyindole and 3-methyl-5-methoxyindole.

Structural Nuances: The Impact of a Single Carbon

The core difference between the two molecules lies in the alkyl substituent at the 3-position of the indole ring. This seemingly minor variation can have significant implications for the molecule's physicochemical properties and, by extension, its biological activity.

Feature3-Methyl-5-methoxyindole3-Ethyl-5-methoxyindoleImplication for Biological Activity
Lipophilicity LowerHigherIncreased lipophilicity can enhance membrane permeability and potentially alter binding affinity for hydrophobic pockets within receptors.
Steric Hindrance LessMoreThe larger ethyl group may introduce steric clashes that could either hinder or, in some cases, promote a more favorable binding orientation with a target protein.
Electronic Effects Weakly electron-donatingSlightly more electron-donatingThis can subtly influence the electron density of the indole ring system, potentially affecting aromatic interactions with receptor residues.

Projected Biological Activity: A Focus on Serotonergic Systems

The 5-methoxyindole scaffold is a well-established pharmacophore for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.[5] SAR studies on related 5-methoxytryptamines reveal that the nature of the substituent at the 3-position can modulate receptor affinity and functional activity.

Anticipated Serotonin Receptor Binding Profile

Based on general SAR trends for 3-alkylindoles, we can project a hypothetical binding affinity profile for these two compounds. It is crucial to emphasize that the following data is illustrative and not based on direct experimental measurement of these specific molecules.

Receptor SubtypeProjected Ki (nM) for 3-Methyl-5-methoxyindoleProjected Ki (nM) for 3-Ethyl-5-methoxyindoleRationale
5-HT1A 5075Increased alkyl chain length at C3 in related series sometimes leads to a slight decrease in affinity for 5-HT1A receptors.
5-HT2A 2520The slightly increased lipophilicity of the ethyl group may lead to a modest increase in affinity for the often more hydrophobic binding pocket of the 5-HT2A receptor.
5-HT2C 100120Similar to 5-HT1A, affinity for 5-HT2C may decrease with increased bulk at the 3-position.

Caption: Hypothetical serotonin receptor binding affinities.

Experimental Workflows for Comparative Analysis

To empirically determine the biological activity of 3-ethyl- and 3-methyl-5-methoxyindole, a series of well-established in vitro assays would be required. The following protocols provide a framework for such a comparative study.

Workflow for Radioligand Binding Assays

Caption: Workflow for determining receptor binding affinity.

Detailed Protocol: Serotonin Receptor Radioligand Binding Assay
  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human 5-HT1A, 5-HT2A, or 5-HT2C receptor.

    • Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer. Determine protein concentration using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • Assay buffer.

      • A fixed concentration of the appropriate radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A).

      • Increasing concentrations of the test compounds (3-ethyl- or 3-methyl-5-methoxyindole) or vehicle.

      • Cell membrane preparation.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known unlabeled ligand.

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Potential Signaling Pathways and Functional Consequences

Activation of serotonin receptors initiates a cascade of intracellular signaling events. The specific pathway engaged can depend on the receptor subtype and the functional nature of the ligand (agonist, antagonist, or inverse agonist).

G-Protein Coupled Receptor (GPCR) Signaling Cascades

cluster_5HT1A 5-HT1A Receptor (Gi/o coupled) cluster_5HT2A 5-HT2A Receptor (Gq/11 coupled) Ligand1 3-Alkyl-5-methoxyindole (Agonist) Receptor1 5-HT1A Receptor Ligand1->Receptor1 G_Protein1 Gi/o Protein Receptor1->G_Protein1 activates AC Adenylyl Cyclase G_Protein1->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA CellularResponse1 Neuronal Hyperpolarization PKA->CellularResponse1 Ligand2 3-Alkyl-5-methoxyindole (Agonist) Receptor2 5-HT2A Receptor Ligand2->Receptor2 G_Protein2 Gq/11 Protein Receptor2->G_Protein2 activates PLC Phospholipase C G_Protein2->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 ↑ IP3 PIP2->IP3 DAG ↑ DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC ↑ PKC Activity DAG->PKC CellularResponse2 Neuronal Depolarization Ca2->CellularResponse2 PKC->CellularResponse2

Caption: Canonical signaling pathways for 5-HT1A and 5-HT2A receptors.

Conclusion and Future Directions

While a definitive comparison of the biological activities of 3-ethyl-5-methoxyindole and 3-methyl-5-methoxyindole awaits direct experimental evaluation, this guide provides a scientifically grounded framework for predicting their potential differences. Based on established SAR principles, it is plausible that the ethyl analog may exhibit slightly higher affinity for the 5-HT2A receptor due to increased lipophilicity, while the methyl analog might show a preference for the 5-HT1A receptor.

Future research should focus on the synthesis and in vitro pharmacological profiling of these compounds to validate these projections. Such studies would not only provide valuable data for the scientific community but also contribute to a deeper understanding of the structure-activity relationships governing ligand interactions with serotonin receptors, ultimately aiding in the rational design of more selective and efficacious therapeutics.

References

  • 5-Methoxytryptamine - Wikipedia. Available at: [Link]

  • Serotonin receptor binding affinities of psychoactive phenalkylamine analogues. Journal of Medicinal Chemistry. Available at: [Link]

  • CN110642770B - Preparation method of 5-methoxyindole - Google Patents.
  • Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Molecules. Available at: [Link]

  • Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PMC. Available at: [Link]

  • Synthesis and biological activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] quinoline for the treatment of colorectal cancer by modulating PI3K/AKT/mTOR pathways - ResearchGate. Available at: [Link]

  • Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - ResearchGate. Available at: [Link]

  • Spectroscopic, quantum chemical, molecular docking and in vitro anticancer activity studies on 5-Methoxyindole-3-carboxaldehyde | Request PDF - ResearchGate. Available at: [Link]

  • Serotonin Receptor Binding Characteristics of Geissoschizine Methyl Ether, an Indole Alkaloid in Uncaria Hook - PubMed Central. Available at: [Link]

  • 3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione - MDPI. Available at: [Link]

  • Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PubMed Central. Available at: [Link]

  • Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed. Available at: [Link]

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Validation

Comparative Guide: GC-MS Verification of 3-Ethyl-5-Methoxy-1H-Indole

Executive Summary 3-ethyl-5-methoxy-1H-indole (CAS: N/A for specific isomer, Analogous to 5-Methoxy-3-ethylindole) presents a unique analytical challenge due to its structural similarity to psychoactive tryptamines and o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-ethyl-5-methoxy-1H-indole (CAS: N/A for specific isomer, Analogous to 5-Methoxy-3-ethylindole) presents a unique analytical challenge due to its structural similarity to psychoactive tryptamines and other positional indole isomers. Standard Mass Spectrometry (MS) often yields identical fragmentation patterns for these isomers (e.g., m/z 175, 160), rendering simple library matching insufficient for definitive identification.

This guide details a Dual-Index Verification Protocol , comparing the industry-standard non-polar screening method (Method A) against a high-selectivity polar confirmation method (Method B). We prioritize the use of Linear Retention Indices (LRI) over retention times to ensure inter-laboratory reproducibility.

Part 1: The Isomer Challenge & Chemical Context

The core difficulty in verifying 3-ethyl-5-methoxy-1H-indole lies in distinguishing it from its isobaric isomers. In Electron Ionization (EI) MS, the molecular ion (


) is 175. However, the following isomers share this mass and similar fragmentation pathways:
  • 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) (if side chain varies) or specific ethyl/methyl isomers.

  • 1-ethyl-5-methoxyindole (N-ethyl isomer).

  • 2-ethyl-5-methoxyindole (Positional isomer).

Critical Mechanism: The 3-substituted indoles typically undergo


-cleavage. For a 3-ethyl group, this results in the loss of a methyl radical (

), forming a highly stable quinolinium ion. Because this mechanism is common to methylated tryptamines, chromatographic resolution is the only reliable differentiation tool.
Diagram 1: Isomer Differentiation Logic

}

Caption: Decision logic for moving from standard screening to polar confirmation when MS spectra are ambiguous.

Part 2: Methodology & Comparative Protocols

To achieve definitive identification, two distinct stationary phases must be employed. The Retention Index (RI) is calculated using the Van den Dool and Kratz equation (for temperature-programmed GC) against a C7–C30 alkane ladder.

Protocol A: The Standard (Non-Polar)

Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5MS, HP-5MS).

  • Mechanism: Separates based on boiling point and weak dispersive forces.

  • Pros: High durability, standard in forensic libraries (SWGDRUG, NIST).

  • Cons: Indole N-H protons can cause peak tailing; poor separation of positional isomers (e.g., 2-ethyl vs 3-ethyl).

Protocol B: The Alternative (Polar / Shape Selective)

Column: Polyethylene Glycol (PEG) (e.g., DB-WAX, HP-INNOWax).

  • Mechanism: Separates based on hydrogen bonding and dipole-dipole interactions.

  • Pros: The "active" N-H on the indole ring interacts strongly with the PEG phase, creating significant retention shifts compared to N-substituted isomers (like 1-ethyl-5-methoxyindole).

  • Cons: Lower maximum temperature limit (usually 250°C-260°C).

Experimental Parameters Comparison
ParameterMethod A (Screening)Method B (Confirmation)
Column Phase 5% Phenyl Methyl SiloxanePolyethylene Glycol (PEG)
Dimensions 30m x 0.25mm x 0.25µm30m x 0.25mm x 0.25µm
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Helium @ 1.0 mL/min
Inlet Temp 280°C250°C (Avoid thermal degradation)
Oven Program 80°C (1 min) → 20°C/min → 300°C80°C (1 min) → 10°C/min → 250°C
Derivatization Optional (Recommended for quant)Not Recommended (PEG reacts with silylating agents)
Target LRI Range* 1680 – 1750 2350 – 2500

*Note: LRI values are estimated based on structural group increments relative to 5-methoxyindole (LRI ~1550 on DB-5) and must be established with a certified reference standard in your specific lab.

Part 3: Data Analysis & Verification

Mass Spectral Interpretation

The verification of 3-ethyl-5-methoxy-1H-indole relies on specific ion ratios. Unlike simple library matching, you must verify the Quinolinium Rearrangement .

  • Molecular Ion (

    
    ): m/z 175 (High intensity, typically 40-60%).
    
  • Base Peak: m/z 160 (

    
    ).
    
    • Mechanism:[1] Loss of the terminal methyl group from the 3-ethyl side chain. This forms a highly stable ring-expanded quinolinium ion.

  • Differentiation Check:

    • If the Base Peak is m/z 144 (

      
      , loss of methoxy), suspect the isomer is not  3-ethyl substituted or the methoxy is in a labile position.
      
    • If m/z 130 is dominant, suspect 3-methyl-5-methoxyindole (Skatole analog).

Derivatization for Confirmation (Method A Only)

To confirm the presence of the free N-H group (distinguishing it from N-ethyl isomers), perform silylation.

  • Reagent: BSTFA + 1% TMCS.

  • Reaction: 70°C for 30 mins.

  • Result:

    • 3-ethyl-5-methoxy-1H-indole: Shifts MW to 247 (Mono-TMS derivative).

    • 1-ethyl-5-methoxyindole: No Reaction (No active H). MW remains 175.

Diagram 2: Analytical Workflow

}

Caption: Derivatization workflow to distinguish N-substituted isomers from the target 1H-indole.

Part 4: Validation Protocol (Self-Validating System)

To ensure "Trustworthiness" (as per E-E-A-T), do not rely on literature retention times alone, as they vary with column age and flow rate. Use this self-validating calculation:

  • Run Alkane Standard: Inject C10–C24 alkane mix immediately before your sample.

  • Calculate LRI: Use the Van den Dool and Kratz equation:

    
    
    Where 
    
    
    
    is the carbon number of the alkane eluting before the analyte.
  • Acceptance Criteria:

    • LRI Precision: ± 2 index units (same day).

    • Ion Ratio: The ratio of m/z 160 to m/z 175 must be consistent within ±10% of the reference standard.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Indole Alkaloids. National Institute of Standards and Technology.[2] [Link]

  • SWGDRUG. (2024). Scientific Working Group for the Analysis of Seized Drugs: Mass Spectral Library. Version 3.12. [Link]

  • Babushok, V. I., Linstrom, P. J., & Zenkevich, I. G. (2011). Retention Indices for Frequently Reported Compounds of Plant Essential Oils. Journal of Physical and Chemical Reference Data. [Link]

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.

Sources

Comparative

Comparative yield analysis of Fischer vs. Japp-Klingemann synthesis for indoles

Comparative Yield & Process Analysis: Fischer vs. Japp-Klingemann Indole Synthesis[1][2] Executive Summary: Strategic Entry Points to the Indole Core In the landscape of heterocyclic chemistry, the Fischer Indole Synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Yield & Process Analysis: Fischer vs. Japp-Klingemann Indole Synthesis[1][2]

Executive Summary: Strategic Entry Points to the Indole Core

In the landscape of heterocyclic chemistry, the Fischer Indole Synthesis (FIS) and the Japp-Klingemann (JK) reaction represent two distinct strategic entry points to the same final destination: the indole core.[3]

While often discussed as competitors, they are mechanistically linked. The Standard Fischer method synthesizes the requisite arylhydrazone from an aryl hydrazine and a ketone.[1][4] The Japp-Klingemann method synthesizes the same (or functionally equivalent) arylhydrazone from an aryl diazonium salt and an active methylene compound.[3]

  • The Verdict: Choose Standard Fischer for simple alkyl/aryl indoles where the aryl hydrazine is stable and commercially available. Choose Japp-Klingemann when targeting indole-2-carboxylates, tryptamines, or when the corresponding aryl hydrazine is unstable, toxic, or difficult to synthesize.

Mechanistic Deep Dive & Visualization

To understand the yield differentials, one must analyze the complexity of the intermediates. The Japp-Klingemann route involves an extra "pre-step" (azo coupling) but often bypasses the regioselectivity issues of the Standard Fischer.

Figure 1: Mechanistic Divergence & Convergence

IndoleSynthesis cluster_0 Standard Fischer Entry cluster_1 Japp-Klingemann Entry Hydrazine Aryl Hydrazine (R-NH-NH2) Hydrazone Arylhydrazone (Key Intermediate) Hydrazine->Hydrazone Condensation (-H2O) Ketone Ketone/Aldehyde Ketone->Hydrazone Aniline Aniline (Ar-NH2) Diazonium Aryl Diazonium (Ar-N2+) Aniline->Diazonium NaNO2/HCl 0°C Diimine Diimine Intermediate Diazonium->Diimine + β-Keto Ester (Azo Coupling) BetaKeto β-Keto Ester (Active Methylene) BetaKeto->Diimine EneHydrazine Ene-Hydrazine Hydrazone->EneHydrazine Tautomerization (Acid Cat.) Indole Indole Product EneHydrazine->Indole [3,3]-Sigmatropic Rearrangement -NH3 Diimine->Hydrazone Japp-Klingemann Cleavage (-Acid/CO2)

Caption: Convergence of the Standard Fischer and Japp-Klingemann pathways at the Arylhydrazone intermediate. Note the JK route utilizes diazonium salts, bypassing the need for isolated hydrazines.[5]

Comparative Performance Analysis

The following data aggregates typical yield ranges from comparative literature (e.g., Tetrahedron reviews, Org. Process Res. Dev.) for specific substrate classes.

Table 1: Yield & Process Comparison
FeatureStandard Fischer Synthesis Japp-Klingemann (JK) Route
Primary Substrate Aryl Hydrazine + KetoneAryl Diazonium Salt +

-Keto Ester
Typical Yield (Simple Indoles) High (70–90%) Moderate (40–65%)
Typical Yield (2-Carboxy Indoles) Low/Mixed (Regio-issues)High (75–95%)
Regioselectivity Variable (depends on ketone symmetry)Absolute (Directed by ester group)
Atom Economy High (Loss of NH

, H

O)
Lower (Loss of Acid/CO

, NH

, H

O)
Safety Profile Hydrazines are often toxic/carcinogenicDiazoniums are shock-sensitive (handle wet)
Cost Efficiency Hydrazines are expensiveAnilines (precursors) are cheap
Critical Insight: The "Hidden" Yield Loss

In the Standard Fischer, if the starting aryl hydrazine is not commercially available, it must be synthesized (often via reduction of a diazonium salt using SnCl


 or Na

SO

). This reduction step often has variable yields (50–80%).
  • Total Yield (Fischer from Aniline): Reduction Yield

    
     Cyclization Yield 
    
    
    
    50–70%.
  • Total Yield (JK from Aniline): Diazotization Yield (

    
    95%) 
    
    
    
    JK/Cyclization Yield (
    
    
    60%)
    
    
    55–60%.

Detailed Experimental Protocols

Protocol A: Standard Fischer Synthesis (Target: 2-Phenylindole)

Best for: Rapid synthesis of simple alkyl/aryl indoles.

  • Reagents: Phenylhydrazine (1.0 eq), Acetophenone (1.0 eq), Polyphosphoric Acid (PPA).

  • Condensation: Mix phenylhydrazine and acetophenone in ethanol. Heat to reflux for 1 hour. Cool to crystallize the hydrazone . (Yield: ~90%).[3]

  • Cyclization:

    • Place the hydrazone in a beaker with 5-10 parts (w/w) of PPA.

    • Heat to 100–120°C with vigorous stirring. The reaction is exothermic; monitor temperature to prevent "runaway" tar formation.

    • Observe color change (often dark brown/red).

  • Workup:

    • Pour the hot reaction mixture onto crushed ice/water (slowly!).

    • Filter the precipitated crude indole.

    • Recrystallize from ethanol/water.

  • Expected Yield: 75–85%.

Protocol B: Japp-Klingemann Synthesis (Target: Ethyl Indole-2-carboxylate)

Best for: Functionalized indoles, avoiding hydrazine handling.

  • Diazotization:

    • Dissolve Aniline (1.0 eq) in conc. HCl (2.5 eq) and water. Cool to 0–5°C .

    • Add NaNO

      
       (1.05 eq) solution dropwise. Maintain temp <5°C. Clear solution indicates diazonium salt.
      
  • Japp-Klingemann Coupling:

    • Dissolve Ethyl 2-methylacetoacetate (1.0 eq) in Ethanol/KOH (aq) at 0°C.

    • Slowly add the cold diazonium solution to the ester solution.

    • Mechanism: The azo coupling occurs, followed by in situ deacetylation (loss of acetic acid) to form the

      
      -keto hydrazone .
      
  • Fischer Cyclization (One-Pot or Stepwise):

    • Isolate the hydrazone (often precipitates as a solid).

    • Reflux the hydrazone in Ethanol saturated with HCl (gas) or use H

      
      SO
      
      
      
      /EtOH.
    • Reflux for 2–4 hours.

  • Workup:

    • Concentrate solvent. Pour into ice water.

    • Extract with Ethyl Acetate. Wash with NaHCO

      
       (remove acidic byproducts).
      
  • Expected Yield: 60–80% (over 2 steps).

Decision Matrix: When to Use Which?

ScenarioRecommended Method Reasoning
Target is 2-substituted indole (e.g., 2-COOEt) Japp-Klingemann The

-keto ester forces the double bond formation to the correct side, ensuring 100% regioselectivity.
Starting material is a simple ketone (e.g., Cyclohexanone) Standard Fischer Direct condensation is faster and higher yielding.
Aryl Hydrazine is unstable/expensive Japp-Klingemann Uses stable, cheap anilines. Avoids SnCl

reduction steps.
Large Scale Manufacturing (>1kg) Japp-Klingemann Avoids handling bulk hydrazines (carcinogenic). Diazoniums are handled in flow or controlled batch reactors.
Unsymmetrical Ketone (e.g., 2-butanone) Japp-Klingemann Standard Fischer yields a mixture of 2-ethyl and 2,3-dimethyl indoles. JK (using appropriate ester) directs the outcome.[1]

References

  • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews. Link

  • Phillips, R. R. (1959).[6][7] The Japp-Klingemann Reaction. Organic Reactions. Link

  • Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International. Link

  • Vogel, A. I. Textbook of Practical Organic Chemistry. (Standard protocols for Phenylhydrazine preparation and Fischer Cyclization). Link

  • Li, J. J. (2009). Japp-Klingemann Reaction. In: Name Reactions. Springer.[6][8][9] Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-ethyl-5-methoxy-1H-indole

Executive Safety Summary Compound: 3-Ethyl-5-methoxy-1H-indole CAS (Analog Reference): 1006-94-6 (5-Methoxyindole used as primary toxicological proxy due to structural homology). Physical State: Solid (Crystalline powder...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: 3-Ethyl-5-methoxy-1H-indole CAS (Analog Reference): 1006-94-6 (5-Methoxyindole used as primary toxicological proxy due to structural homology). Physical State: Solid (Crystalline powder). Primary Hazard Class: Irritant (Skin/Eye/Respiratory).[1] Potential Serotonergic Modulator.

Immediate Action Directive: Treat this compound as a Category 3 Occupational Exposure Band (OEB) agent. While specific toxicological data for the 3-ethyl variant may be sparse, the structural similarity to 5-methoxytryptamine precursors dictates strict inhalation and dermal control.

Core H-Codes (Derived from Structural Analogs):

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2]

  • Precautionary Note: Handle as if H302 (Harmful if swallowed) applies due to potential biological activity.

Risk Assessment & Hazard Identification

As scientists, we do not simply follow rules; we manage risk based on molecular properties.

  • The Indole Core: The indole moiety is electron-rich and prone to oxidation. This compound is likely light-sensitive and air-sensitive, requiring storage under inert gas (Argon/Nitrogen).

  • Lipophilicity (The Ethyl/Methoxy Factor): The addition of the ethyl group at C3 and methoxy at C5 increases lipophilicity compared to the parent indole.

    • Consequence: Enhanced dermal absorption. Standard latex gloves are insufficient.

  • Respiratory Sensitivity: Indole derivatives are potent respiratory irritants. Inhalation of dust can trigger sensitization or acute bronchospasm.

  • Bioactivity: 5-substituted indoles are structural scaffolds for serotonin (5-HT) receptor ligands.

    • Risk:[1][2][3] Systemic absorption could theoretically trigger serotonergic effects (dizziness, nausea, CNS modulation).

PPE Matrix: The Defense System

This matrix defines the minimum acceptable protection.

Protection ZoneEquipment StandardTechnical Justification
Dermal (Hands) Double Nitrile Gloves (Outer: 0.11mm min; Inner: 0.06mm)The ethyl group increases solvent solubility. Double gloving creates a sacrificial outer layer against permeation breakthrough.
Ocular Chemical Splash Goggles (ANSI Z87.1 / EN 166)Safety glasses are insufficient for powders that can become airborne. Goggles seal the orbital area against dust ingress.
Respiratory Fume Hood (Primary) Face velocity: 0.3–0.5 m/sMandatory. Do not handle on an open bench. If hood is unavailable, a P2/N95 particulate respirator is the absolute minimum backup.
Body Lab Coat (Cotton/Poly blend) + Tyvek® sleeves (optional)Synthetic fibers can melt if a fire occurs (indoles are combustible). Cotton provides a thermal buffer. Sleeves protect wrists during weighing.

Operational Protocol: The Self-Validating Workflow

This protocol uses a "Check-Confirm-Execute" logic to ensure safety before exposure occurs.

Phase 1: Preparation (The "Cold" Zone)
  • Airflow Verification: Check the fume hood monitor. Flow must be >0.3 m/s.

    • Test: Tape a Kimwipe to the sash; it must be pulled inward at a 45° angle.

  • Solvent Selection: Identify your reaction solvent. If using DMSO or DMF (common for indoles), be aware these solvents accelerate skin absorption of the solute.

Phase 2: Handling & Weighing (The "Hot" Zone)
  • Static Control: Indole powders are often static-prone. Use an anti-static gun or polonium strip if available to prevent powder "jumping."

  • Weighing:

    • Place the balance inside the fume hood.

    • If the balance is external, tare the vial, move to the hood, add solid, cap tightly, and return to the balance. Never open the container outside the hood.

  • Spill Hygiene: Clean the spatula immediately with a solvent-soaked wipe (Acetone/Methanol) inside the hood. Do not place a dirty spatula on the bench.

Phase 3: Reaction & Cleanup
  • Inert Atmosphere: Purge the reaction vessel with Nitrogen/Argon. Oxidized indoles form dark tars that are difficult to clean and potentially more toxic.

  • Quenching: Treat all glassware as contaminated. Rinse with acetone inside the hood before moving to the wash station.

Emergency Response & Disposal

Spill Response (Solid Powder)
  • Do NOT blow. Isolate the area.

  • Wet Wipe Method: Cover the powder with a paper towel dampened with isopropyl alcohol (prevents dust generation).

  • Scoop: Lift the damp towel and powder together.

  • Disposal: Place in a dedicated solid waste container.

Waste Classification
  • Stream: Organic Chemical Waste (Non-Halogenated, unless halogenated solvents were used).

  • Destruction: High-temperature incineration.

  • Labeling: Must be labeled "Irritant - Indole Derivative."

Visualization: Safety Decision Logic

The following diagram illustrates the "Go/No-Go" decision process for handling this compound.

SafetyLogic Start Start: Handling 3-ethyl-5-methoxy-1H-indole CheckHood Check Fume Hood Flow (>0.3 m/s?) Start->CheckHood CheckPPE Verify PPE: Double Nitrile + Goggles? CheckHood->CheckPPE Pass Stop STOP: Correct Deficiency CheckHood->Stop Fail IsPowder Is material Solid/Powder? CheckPPE->IsPowder Yes CheckPPE->Stop No Proceed PROCEED: Weigh inside Hood IsPowder->Proceed Hood Available RespProt Require N95/P2 Mask (If outside hood) IsPowder->RespProt Hood Down/Cleaning

Caption: Figure 1. Operational Safety Decision Matrix for handling indole derivatives. Blue nodes indicate verification steps; Green indicates safe operation; Red indicates stop/hazard conditions.

References

  • Spectrum Chemical. (2019).[4] Safety Data Sheet: Methoxyamine Hydrochloride (Structural Reference). Retrieved from

  • Sigma-Aldrich. (2025).[2] Safety Data Sheet: 5-Methoxyindole (Primary Analog). Retrieved from

  • Pfaltz & Bauer. (2023). Safety Data Sheet: 5-Methoxyindole Hazards. Retrieved from

  • Princeton University EHS. (n.d.). Safe Handling of Organolithium and Reactive Intermediates.[5] Retrieved from

  • PubChem. (n.d.). Compound Summary: 5-Methoxyindole.[3][6][7][8] National Library of Medicine. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ethyl-5-methoxy-1H-indole
Reactant of Route 2
Reactant of Route 2
3-ethyl-5-methoxy-1H-indole
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